Methyl Aminolevulinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-amino-4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-10-6(9)3-2-5(8)4-7/h2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUAYBAIHCDHHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048570 | |
| Record name | Methyl aminolevulinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Methyl aminolevulinate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015127 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Freely soluble, 2.20e+02 g/L | |
| Record name | Methyl aminolevulinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00992 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methyl aminolevulinate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015127 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
33320-16-0 | |
| Record name | Methyl aminolevulinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33320-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl aminolevulinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033320160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl aminolevulinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00992 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methyl aminolevulinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL AMINOLEVULINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/585NM85KYM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl aminolevulinate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015127 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Ii. Synthesis and Chemical Modification Research of Methyl Aminolevulinate
Methodologies for Methyl Aminolevulinate Chemical Synthesis
Conventional Synthetic Pathways
Historically, the synthesis of this compound and other alkyl esters of ALA has been achieved through standard esterification reactions. A common conventional method involves the direct esterification of 5-aminolevulinic acid. One established pathway utilizes an excess of thionyl chloride in methanol (B129727) to produce this compound hydrochloride with a reported yield of 81%. google.com This method, while effective, employs toxic and corrosive reagents, presenting significant handling and environmental challenges. google.com
Novel and Green Synthesis Approaches
In response to the drawbacks of conventional methods, research has focused on developing safer and more efficient "green" synthesis pathways. A significant advancement is the use of copper(II) bromide (CuBr₂) as a brominating agent for methyl levulinate, a bio-based starting material. rsc.orgrsc.org This method avoids the use of hazardous liquid bromine and demonstrates higher selectivity and activity. The synthesis proceeds through the bromination of methyl levulinate to yield 5-bromolevulinate, followed by ammoniation and acidolysis, resulting in 5-aminolevulinic acid with a high total yield of over 64% and purity greater than 95%. rsc.org
Another innovative and environmentally friendly approach involves the direct esterification of 5-aminolevulinic acid hydrochloride in methanol using aluminosilicate (B74896) molecular sieves (types 3A or 4A) as catalysts. google.com By boiling the reactants in the presence of pre-dried molecular sieves, a high conversion rate of up to 99% to this compound can be achieved, with product yields reaching 92%. This method is simpler, avoids toxic reagents, and the molecular sieves can potentially be regenerated and reused, aligning with the principles of green chemistry. google.com
| Method | Starting Material | Key Reagents | Reported Yield | Key Advantages/Disadvantages |
|---|---|---|---|---|
| Conventional Esterification | 5-Aminolevulinic Acid (ALA) | Thionyl Chloride, Methanol | 81% (for Methyl Ester) | Disadvantage: Uses toxic thionyl chloride. google.com |
| Conventional Bromination | Levulinates | Liquid Bromine (Br₂) | Low Selectivity | Disadvantage: Br₂ is hazardous and unselective. rsc.org |
| Novel Bromination | Methyl Levulinate | Copper Bromide (CuBr₂) | >64% (for ALA) | Advantage: Greener, higher selectivity, avoids hazardous Br₂. rsc.org |
| Green Esterification | ALA Hydrochloride | Methanol, Molecular Sieves | up to 92% (for Methyl Ester) | Advantage: Eco-friendly, high yield, simple. google.com |
Scale-Up Considerations for Research-Grade Production
Scaling up the production of this compound for research purposes requires careful consideration of several factors identified in lab-scale syntheses. The choice of synthetic route has significant implications for cost, safety, and environmental impact.
Reagent and Catalyst Cost/Safety: Conventional methods using thionyl chloride or liquid bromine are less suitable for scale-up due to the high cost associated with handling toxic, corrosive, and environmentally hazardous materials. google.comrsc.org Greener alternatives, such as the CuBr₂ or molecular sieve methods, offer significant advantages in terms of safety and reduced environmental footprint. google.comrsc.org The cost and reusability of catalysts like molecular sieves are important economic considerations for large-scale production. google.com
Reaction Conditions: The CuBr₂-mediated synthesis from bio-based methyl levulinate proceeds under mild conditions, which is advantageous for scale-up as it reduces energy consumption and the need for specialized high-pressure or high-temperature equipment. rsc.org
Yield and Purity: High yields and purity, as demonstrated in the novel synthesis approaches, are critical for minimizing downstream purification costs, which can be a major bottleneck in large-scale production. rsc.org The high selectivity of the CuBr₂ bromination is particularly beneficial in this regard. rsc.org
Process Simplification: The molecular sieve-catalyzed esterification represents a simplified process that could streamline production. google.com For instance, achieving high conversion requires optimizing the concentration of ALA in the methanol solution (ideally not higher than 6 wt.%) and the ratio of molecular sieves to ALA (preferably 2-4 parts of sieves per part of ALA). google.com
Derivatization Strategies for Enhanced Research Properties
To improve the physicochemical properties of 5-aminolevulinic acid for research, various derivatization strategies have been explored, primarily focusing on modifying the carboxylic acid group through esterification or developing more complex analogues.
Esterification beyond Methylation
Research has extended beyond simple methylation to include a variety of alcohol moieties, creating a library of ALA esters with different properties. The esterification of ALA with a range of linear aliphatic alcohols has been investigated to study how lipophilicity affects cellular uptake and subsequent conversion to the photoactive molecule Protoporphyrin IX (PpIX).
One study compared ALA esters from C₁ to C₃ and C₆ to C₈ aliphatic alcohols. aacrjournals.org It was found that esterification with long-chain alcohols (C₆-C₈) significantly reduced the amount of compound needed to achieve the same level of PpIX accumulation in human tumor cell lines compared to non-esterified ALA. aacrjournals.org Conversely, short-chain esters, including the methyl ester, induced lower PpIX accumulation than ALA itself in the tested cell lines. aacrjournals.org These findings suggest that modifying the ester group is a viable strategy for tuning the compound's biological activity for research purposes. The synthesis of these esters can be accomplished using methods like the thionyl chloride pathway, which has been used to produce a series of alkyl esters from ethyl to octyl with yields of 60-70%. google.com
| Ester Chain Length | Relative PpIX Accumulation (vs. ALA) | Cell Lines Tested | Reference |
|---|---|---|---|
| Short-Chain (C₁-C₃) | 5 to 10 times lower | WiDr, NHIK 3025, V79 | aacrjournals.org |
| Long-Chain (C₆-C₈) | 30 to 150-fold higher concentration efficiency | WiDr, NHIK 3025 | aacrjournals.org |
Development of Substituted Analogues
The development of substituted analogues aims to create novel molecules with potentially improved properties, such as enhanced cell selectivity. A notable strategy involves the synthesis of glycoside esters of ALA, where the acid is linked to a sugar molecule like glucose, mannose, or galactose. acs.orgnih.gov This approach is investigated with the hypothesis that such analogues might be recognized by specific glucose transporters on cell membranes, potentially leading to more targeted uptake. nih.gov
The synthesis of these complex analogues involves multi-step chemical processes. For example, protecting the amino group of ALA (e.g., as a Boc derivative) allows for the selective activation of the carboxylic acid group for esterification with a sugar moiety. acs.org Research has shown that these glycoside esters of ALA are effective precursors of PpIX in human cancer cells, with efficiency comparable to free ALA. acs.orgnih.gov The nature of the sugar or the position of the linkage did not significantly influence PpIX production. acs.org This line of research opens avenues for creating a diverse range of ALA derivatives for targeted research applications.
Iii. Molecular and Cellular Mechanisms of Action Research
Enzymatic Conversion Pathways of Methyl Aminolevulinate
The transformation of this compound into the photoactive compound PpIX is a multi-step process that begins with its hydrolysis and subsequent entry into the native heme biosynthesis pathway.
This compound is an ester of 5-aminolevulinic acid (5-ALA). fda.gov As a prodrug, its first metabolic step is the conversion to 5-ALA. drugbank.comnih.gov This transformation is accomplished through enzymatic hydrolysis, a reaction mediated by intracellular esterase enzymes. These enzymes cleave the ester bond, releasing 5-ALA and methanol (B129727) as a byproduct. nih.gov This enzymatic conversion is a critical initiating step, as 5-ALA is the actual substrate that enters the heme synthesis pathway. fda.govnih.gov The lipophilicity of MAL, which is greater than that of 5-ALA, facilitates its penetration through cellular membranes, whereupon it is converted to 5-ALA intracellularly.
Once converted to 5-ALA, the molecule enters the natural heme biosynthesis pathway, which occurs in the mitochondria and cytosol of all nucleated cells. fda.govnih.gov The exogenous supply of 5-ALA from MAL bypasses the primary rate-limiting step of this pathway, which is the formation of endogenous 5-ALA from glycine (B1666218) and succinyl-CoA, a reaction catalyzed by 5-aminolevulinate synthase (ALAS). fda.govnih.gov This bypass leads to a surge in the substrate pool for the subsequent enzymes in the pathway.
The key enzymatic steps following the introduction of 5-ALA are:
Porphobilinogen (B132115) (PBG) Synthesis: Two molecules of 5-ALA are condensed by the enzyme ALA dehydratase (ALAD) to form the pyrrole (B145914) porphobilinogen. nih.govfrontierspecialtychemicals.com
Uroporphyrinogen III Formation: Four molecules of PBG are then sequentially utilized by porphobilinogen deaminase (PBGD) and uroporphyrinogen III synthase (UROS) to form the cyclic tetrapyrrole, uroporphyrinogen III. nih.govfrontierspecialtychemicals.com
Protoporphyrin IX Precursor Synthesis: Uroporphyrinogen III undergoes further modifications by the enzymes uroporphyrinogen decarboxylase (UROD) and coproporphyrinogen oxidase (CPO) to form protoporphyrinogen (B1215707) IX. nih.govfrontierspecialtychemicals.com
Protoporphyrin IX Formation: Finally, protoporphyrinogen oxidase (PPO) catalyzes a six-electron oxidation of protoporphyrinogen IX to create the photoactive molecule, Protoporphyrin IX (PpIX). frontierspecialtychemicals.com
In certain cell types, particularly tumor cells, the activity levels of enzymes such as porphobilinogen deaminase are altered, contributing to the preferential accumulation of PpIX. exeter.ac.uk
Ferrochelatase is the final enzyme in the heme biosynthesis pathway. It catalyzes the insertion of ferrous iron (Fe²⁺) into the PpIX ring to form heme. drugbank.comfrontierspecialtychemicals.com This step is a critical control point for PpIX accumulation. The selective buildup of PpIX in cancer cells is attributed, in part, to a comparatively lower activity of ferrochelatase in these cells. mdpi.comnih.gov
Several factors can influence ferrochelatase activity. Research has shown that inhibiting the Ras/MEK signaling pathway can reduce the activity of ferrochelatase, leading to increased PpIX accumulation in cancer cells. nih.gov Furthermore, the availability of intracellular iron is crucial for ferrochelatase function. The use of iron chelators, such as deferoxamine, can inhibit the enzyme by sequestering iron, thereby blocking the conversion of PpIX to heme and significantly enhancing PpIX accumulation. nih.gov Conversely, tumor cells with inherently higher ferrochelatase activity show less PpIX accumulation when treated with iron chelators, highlighting the enzyme's pivotal regulatory role. nih.gov Therefore, the regulation of ferrochelatase activity is a key determinant of the amount of photosensitizer that accumulates within a cell following MAL administration.
Protoporphyrin IX (PpIX) Accumulation Dynamics
The rate and extent of PpIX accumulation following MAL application are governed by the kinetics of its biosynthesis and various cellular factors.
The biosynthesis of PpIX from MAL is a time-dependent process. Studies tracking PpIX fluorescence after MAL application have provided insights into these kinetics. One study in nodular basal cell carcinoma demonstrated a progressive increase in both the depth and area of PpIX fluorescence over a 180-minute period. nih.gov
Table 1: Time-Dependent Accumulation of PpIX in Nodular Basal Cell Carcinoma nih.gov
| Incubation Time (minutes) | Median Depth of PpIX Fluorescence (%) | Median Area of Tumor Sensitized (%) |
|---|---|---|
| 0 | 0 | 0 |
| 30 | 21 | 4 |
| 60 | 26.5 | 6 |
| 120 | 75.5 | 19 |
| 180 | 90 | 60 |
Further research has quantified the kinetics of PpIX formation and its subsequent activation (photobleaching) by light. In a study on actinic keratosis, the PpIX level after 3 hours of MAL incubation was normalized to 100 arbitrary units. mdpi.com The activation of these accumulated PpIX units by red light also follows specific kinetics, with a rapid initial phase. mdpi.com
Table 2: Photoactivation (Photobleaching) of PpIX Over Time with Red Light Illumination mdpi.com
| Illumination Time (minutes) | Photoactivated PpIX (Arbitrary Units) |
|---|---|
| 1.0 | 50 |
| 2.5 | 80 |
| 7.75 | 100 |
These kinetic studies demonstrate that PpIX levels can be modulated by controlling the incubation time before light exposure. mdpi.com The rate of formation can be rapid, with significant levels being achieved that are sufficient for a therapeutic effect, sometimes in shorter timeframes than conventionally used. mdpi.comnih.gov
The accumulation of PpIX is not uniform across all cells and tissues. Several factors have been identified that influence its intracellular concentration.
Cell Type and Proliferation Rate: Neoplastic cells tend to generate more intracellular PpIX than non-neoplastic cells. nih.gov For instance, tumor cells show higher accumulation than endothelial and vascular smooth muscle cells. nih.gov Furthermore, the proliferative state of a cell is a significant factor; proliferating endothelial cells can accumulate 1.5 to 4 times more PpIX than their quiescent counterparts. nih.gov
Enzyme Expression and Activity: As previously noted, lower relative activity of ferrochelatase in cancer cells is a primary reason for selective PpIX accumulation. mdpi.comnih.gov Differences in the activity of other heme pathway enzymes, like porphobilinogen deaminase, also contribute. exeter.ac.uk
Membrane Transporters: The expression levels of cellular transporters play a role. Higher expression of influx transporters such as PEPT1/2 in tumor cells can increase 5-ALA uptake, leading to enhanced PpIX production. mdpi.com Conversely, efflux transporters, such as ATP binding cassette subfamily B member 1 (ABCB1), can pump PpIX out of the cell. nih.gov Inhibition of the Ras/MEK pathway has been shown to decrease ABCB1 expression, thereby increasing intracellular PpIX. nih.gov
Anatomical and Physical Factors: The location of the tissue can impact accumulation. For example, skin lesions on acral sites (hands and feet) have been observed to accumulate significantly less PpIX compared to lesions at non-acral locations. exeter.ac.uk Physical preparation of the tissue, such as curettage (scraping) of a skin lesion before MAL application, can also alter the kinetics and total amount of PpIX accumulation. mdpi.comnih.gov
Intracellular Iron Availability: The concentration of available ferrous iron directly impacts the rate of PpIX conversion to heme by ferrochelatase. nih.gov This is demonstrated by the enhanced PpIX accumulation observed when iron chelators are used to make iron unavailable to the enzyme. nih.gov
Subcellular Localization of PpIX
Following the administration of this compound (MAL), it is metabolized within cells into the active photosensitizer, Protoporphyrin IX (PpIX). nih.govdermnetnz.org Research using the PpIX precursor 5-aminolevulinic acid (ALA) has shown that the endogenously synthesized PpIX initially localizes in the mitochondria. nih.govnih.gov This mitochondrial accumulation is a critical factor in the subsequent photodynamic efficacy. nih.gov Studies comparing endogenously induced PpIX to exogenously administered PpIX found that while exogenous PpIX was primarily distributed in cell membranes, ALA-induced PpIX was concentrated in the mitochondria. nih.gov
In studies on human keratinocytes, while strong fluorescence was noted in the plasma membrane, distinct fluorescent spots were also seen in the cytoplasm, particularly in the perinuclear area. nih.gov Colocalization experiments confirmed that some of these spots were lysosomal. nih.gov However, the primary site of initial damage and a key determinant of cell death is the mitochondria, consistent with the localization of ALA-induced PpIX. nih.govnih.gov The preferential accumulation in the mitochondria of rapidly proliferating cells, such as cancer cells, is a key aspect of its mechanism. nih.gov
Photosensitization Mechanisms at the Molecular Level
The efficacy of MAL-driven photodynamic therapy hinges on the photosensitizing properties of the accumulated PpIX. When exposed to light of a specific wavelength, PpIX absorbs photons, triggering a series of molecular events that culminate in the production of cytotoxic reactive oxygen species. nih.govmdpi.com
The photophysical properties of PpIX are highly dependent on its microenvironment, including solvent polarity, viscosity, and pH. mdpi.comnih.gov These properties, such as light absorption and fluorescence, can change, leading to variations in the formation of reactive oxygen species. mdpi.comnih.gov PpIX possesses a hydrophobic ring core and two ionizable propionate (B1217596) groups, giving it amphiphilic characteristics that can lead to aggregation. mdpi.com
The absorption spectrum of PpIX is characterized by a strong Soret band in the blue region of the spectrum (around 400-410 nm) and four smaller Q-bands at longer wavelengths in the visible spectrum. mdpi.com The exact position of these peaks can shift depending on the solvent. mdpi.comresearchgate.net For instance, the Soret band for PpIX has been observed at different wavelengths in various solvents. mdpi.comresearchgate.net The fluorescence emission spectrum of PpIX typically shows two distinct peaks. In solutions without surfactants, these have been recorded at approximately 622 nm and 684 nm. nih.gov However, the presence of scattering agents or surfactants can cause a red shift in these emission peaks. nih.gov
Table 1: Absorption Bands of Protoporphyrin IX in Different Solvents This table is interactive. Click on the headers to sort the data.
| Solvent | Soret Band (nm) | Q-Band IV (nm) | Q-Band III (nm) | Q-Band II (nm) | Q-Band I (nm) |
|---|---|---|---|---|---|
| Toluene | 408 | 506 | 541 | 576 | 631 |
| Acetone | 408 | 506 | 541 | 576 | 631 |
| Ethanol | 408 | 506 | 541 | 576 | 631 |
| Glycerol | 410 | 508 | 544 | 579 | 634 |
| Water | 375 | 506 | 541 | 576 | 631 |
| PBS | 375 | 506 | 541 | 576 | 631 |
| FBS | 404 | 506 | 541 | 576 | 631 |
Data sourced from Myrzakhmetov et al., 2021. mdpi.comresearchgate.net
The primary mechanism for the cytotoxic effect of PpIX-mediated photodynamic therapy is the Type II photochemical reaction. mdpi.com In this pathway, the PpIX molecule absorbs light energy, transitioning from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived excited triplet state. This triplet-state photosensitizer can then transfer its energy directly to ground-state molecular oxygen (³O₂), which is naturally present in tissues. mdpi.com This energy transfer excites the oxygen molecule to its highly reactive singlet state (¹O₂). mdpi.com Singlet oxygen can be directly detected by its characteristic phosphorescence emission at approximately 1270 nm. acs.orgacs.org The efficiency of singlet oxygen generation can be influenced by factors such as the aggregation state of PpIX; preventing aggregation can lead to a higher quantum yield of singlet oxygen. acs.orgacs.org
Singlet oxygen (¹O₂) is considered the main cytotoxic agent responsible for cell killing in PpIX-mediated PDT. nih.govmdpi.com However, a Type I pathway can also occur, though it is generally less predominant for most clinical photosensitizers. mdpi.com In the Type I reaction, the excited triplet-state photosensitizer interacts with cellular substrates to produce free radicals and other reactive oxygen species (ROS), such as superoxide (B77818), hydroxyl radicals, and hydrogen peroxide. mdpi.com The generation of ROS, broadly, is the ultimate cause of the cellular damage observed in this therapy. nih.gov The interplay between the Type I and Type II pathways determines the profile of ROS produced, which in turn dictates the nature of the ensuing cellular damage.
Induction of Cellular Damage Pathways
The generation of ROS, particularly singlet oxygen, in close proximity to sensitive cellular structures initiates a cascade of damaging events, leading to cell death. The specific subcellular localization of the photosensitizer is a crucial determinant of the primary targets of photodamage and, consequently, the efficiency of the treatment. nih.gov
Given that endogenously produced PpIX from its precursor ALA preferentially localizes in the mitochondria, these organelles are the initial and primary targets of photodynamic damage. nih.govnih.gov Research has demonstrated that photodynamic treatment with ALA-induced PpIX is significantly more efficient at killing cells compared to treatment with exogenous PpIX that localizes mainly in cell membranes. nih.gov The initial damage to mitochondria is confirmed by measurements of mitochondrial membrane potential and intracellular ATP content, as well as by electron microscopy. nih.gov Damage is more severe when PpIX is photoactivated within mitochondria compared to other cellular compartments like lysosomes or the plasma membrane. nih.gov This targeted mitochondrial insult disrupts cellular energy metabolism and initiates apoptotic cell death pathways, highlighting the importance of PpIX's subcellular localization for therapeutic outcomes. nih.gov
Oxidative Stress Induction in Cellular Compartments
The therapeutic action of this compound (MAL) in photodynamic therapy (PDT) is fundamentally reliant on the induction of oxidative stress within target cells. nih.gov MAL itself is a prodrug that, after topical application, is metabolized into the photoactive compound Protoporphyrin IX (PpIX). drugbank.com This conversion and subsequent accumulation of PpIX occur preferentially in rapidly proliferating cells, such as those found in cancerous and precancerous lesions. nih.gov
A critical aspect of this process is the subcellular localization of PpIX, which predominantly accumulates in the mitochondria. nih.govresearchgate.net When the targeted tissue is exposed to light of a specific wavelength (typically red light around 630 nm), the accumulated PpIX is activated. researchgate.netpa2online.org In the presence of oxygen, this activation initiates a photochemical reaction that generates cytotoxic reactive oxygen species (ROS). nih.govdrugbank.com
The primary ROS produced is singlet oxygen, a highly reactive form of oxygen that can cause significant damage to cellular components. drugbank.com Other ROS, such as superoxide and hydroxyl radicals, are also formed. drugbank.com The generation of these potent oxidants leads to a state of intense, localized oxidative stress. researchgate.net
The primary target of this oxidative assault is the mitochondria, due to the high concentration of PpIX within this organelle. drugbank.comnih.gov This leads to mitochondrial damage, including depolarization of the mitochondrial membrane and inhibition of the respiratory chain. nih.gov The damage extends to other cellular macromolecules, including lipids, proteins, and nucleotides, disrupting cellular homeostasis and integrity. researchgate.netyoutube.com The short lifespan and diffusion range of ROS (<20 nm) ensures that this damage is largely confined to the cells that have accumulated PpIX, contributing to the selectivity of the therapy. nih.gov
| Cellular Compartment | Key Events in Oxidative Stress Induction | Resulting Damage |
| Mitochondria | High accumulation of PpIX. nih.govresearchgate.net Generation of ROS (singlet oxygen, superoxide, hydroxyl radicals) upon light activation. drugbank.comnih.gov | Depolarization of mitochondrial membrane, inhibition of respiration, release of pro-apoptotic proteins. nih.gov |
| Cellular Membranes | Lipid peroxidation by ROS. | Loss of membrane integrity, altered fluidity and permeability. |
| Proteins | Oxidation of amino acid residues, particularly cysteine thiols. researchgate.net | Altered protein function, enzyme inactivation, disruption of signaling pathways. researchgate.net |
| DNA | Oxidation of nucleotide bases. | Potential for DNA damage and mutations, though protein and membrane damage is more immediate. youtube.com |
Molecular Triggers of Programmed Cell Death Pathways (e.g., Apoptosis, Necrosis)
The intense oxidative stress induced by this compound-photodynamic therapy (MAL-PDT) serves as a primary trigger for programmed cell death pathways, principally apoptosis and, to a lesser extent, necrosis. researchgate.net The specific pathway activated depends on the intensity of the oxidative insult and the cellular context.
Apoptosis: Apoptosis, or programmed cell death, is a major mechanism of cell killing following MAL-PDT. researchgate.net A key initiating event is the ROS-mediated damage to mitochondria. nih.gov The overproduction of ROS within the mitochondria leads to the depolarization of the mitochondrial membrane and the opening of the mitochondrial permeability transition pore. nih.gov This event facilitates the release of pro-apoptotic proteins from the mitochondrial intermembrane space into the cytosol. nih.govnih.gov
One of the most critical of these proteins is cytochrome c. nih.govnih.gov Once in the cytosol, cytochrome c binds to Apoptotic protease activating factor-1 (Apaf-1), which then recruits and activates caspase-9, an initiator caspase. nih.gov Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis. nih.govnih.gov This cascade is a central component of the intrinsic pathway of apoptosis.
Research has also identified the reversible oxidation of specific proteins as a potential trigger for apoptosis. A comprehensive study using hexyl-aminolevulinate (a related ester of ALA) identified hundreds of proteins that were reversibly oxidized following PDT. researchgate.net Many of these are key signaling proteins involved in apoptosis and DNA damage response, including ATM, p63, and p38, suggesting that redox modulation of these proteins can act as a trigger for cell death. researchgate.net
Necrosis and Other Pathways: While apoptosis is a predominant outcome, high levels of oxidative damage can lead to cellular necrosis. researchgate.net Necrosis is a form of cell death characterized by the loss of membrane integrity and the release of intracellular contents, which can provoke an inflammatory response. nih.gov
A study investigating cell death in human A431 skin epidermoid carcinoma cells following MAL-PDT found that co-treatment with mitochondria-targeted hydrogen sulfide (B99878) donors significantly increased cell killing, which was determined to be overwhelmingly apoptotic. researchgate.netpa2online.org
| Cell Death Pathway | Molecular Triggers Activated by MAL-PDT | Key Proteins/Mediators Involved |
| Apoptosis (Intrinsic) | Mitochondrial oxidative damage. nih.gov Release of pro-apoptotic factors from mitochondria. nih.gov Reversible oxidation of signaling proteins. researchgate.net | Cytochrome c, Apaf-1, Caspase-9, Caspase-3, Bcl-2 family proteins, ATM, p63, p38. nih.govresearchgate.netnih.govnih.gov |
| Necrosis | Severe, overwhelming oxidative stress. researchgate.net Extensive damage to cellular membranes and organelles. | Not applicable (unregulated process). |
| Necroptosis | Cellular stress, potential inflammatory signals. nih.gov | RIPK1, RIPK3, MLKL. nih.gov |
| Pyroptosis | Inflammasome activation. nih.gov | Caspase-1, Gasdermin D. nih.gov |
V. Advanced Analytical and Characterization Research Methodologies
Spectroscopic Analysis Techniques
Spectroscopic methods are indispensable for the quantitative and qualitative analysis of MAL-induced PpIX. These techniques provide detailed information on the concentration, chemical environment, and metabolic intermediates of the photosensitizer.
Fluorescence Spectroscopy for PpIX Quantification
Fluorescence spectroscopy is a primary technique for the non-invasive quantification of PpIX synthesized from MAL in biological tissues. This method leverages the intrinsic fluorescent properties of PpIX. When excited by light at a specific wavelength, typically within the Soret band (around 405-420 nm), PpIX emits red fluorescence. nih.gov The intensity of this emission, with characteristic peaks around 635 nm and 705 nm, is directly proportional to the concentration of PpIX present in the tissue. amegroups.cn
This technique is widely used to monitor the kinetics of PpIX accumulation and photobleaching (the light-induced degradation of PpIX) during photodynamic therapy. nih.gov By measuring fluorescence before, during, and after light exposure, researchers can estimate the amount of photosensitizer available for a therapeutic effect and the extent of its activation. nih.gov Hand-held photometers designed for clinical use illuminate the skin with blue light and detect the resulting red fluorescence, providing a semi-quantitative estimation of PpIX concentration in the epidermis. nih.govnih.gov
Absorption Spectroscopy for Compound Characterization
Absorption spectroscopy is a fundamental technique used to characterize PpIX. It measures the amount of light absorbed by a sample across a range of wavelengths. The resulting absorption spectrum serves as a molecular fingerprint. PpIX is characterized by a very strong absorption band, known as the Soret band, at approximately 410 nm, and four weaker absorption bands, called Q-bands, between 500 nm and 630 nm. researchgate.net
The strong absorption in the blue region of the spectrum is a key characteristic used for identifying and quantifying porphyrins. researchgate.net Variations in the absorption spectrum can also provide insights into the aggregation state of PpIX, as molecular aggregation can cause shifts in the peak wavelengths and changes in the band shapes. This information is valuable as the photosensitizing efficacy of PpIX can be influenced by its local environment and aggregation state.
| Spectroscopic Property | Wavelength (approximate) | Significance |
| Fluorescence Excitation (Soret Band) | 405-420 nm | Optimal wavelength range for exciting PpIX to produce fluorescence. nih.gov |
| Fluorescence Emission Peaks | 635 nm, 705 nm | Characteristic peaks of red light emitted by PpIX, used for quantification. amegroups.cn |
| Absorption (Soret Band) | 410 nm | Strongest absorption peak, a key identifier for PpIX. researchgate.net |
| Absorption (Q-Bands) | 500-630 nm | Weaker absorption bands that complete the characteristic PpIX spectrum. researchgate.net |
Mass Spectrometry-Based Metabolomics of Porphyrin Intermediates
Mass spectrometry (MS)-based metabolomics offers a powerful and highly sensitive platform for analyzing the complete profile of porphyrin intermediates in the heme biosynthesis pathway following MAL administration. Techniques like ultra-high-performance liquid chromatography-mass spectrometry (uHPLC-MS) can separate, identify, and quantify multiple porphyrin derivatives simultaneously from complex biological samples such as tissue extracts. nih.gov
This methodology allows researchers to trace the metabolic fate of MAL and understand how it influences the levels of various porphyrins, including uroporphyrin, coproporphyrin, and the target photosensitizer, PpIX. nih.gov By comparing the metabolic profiles of samples with and without MAL administration, scientists can identify metabolic bottlenecks or alterations in enzymatic activity. nih.gov This detailed analysis is essential for understanding the underlying mechanisms of PpIX accumulation and for developing strategies to enhance its production for therapeutic purposes. nih.gov
Microscopic Imaging Approaches
Microscopic imaging techniques are vital for visualizing the distribution of MAL-induced PpIX at the tissue and subcellular levels, providing critical insights into the localization of the photosensitizer.
Confocal Laser Scanning Microscopy for Intracellular PpIX Localization
Confocal laser scanning microscopy (CLSM) is a high-resolution imaging technique that enables the three-dimensional visualization of PpIX fluorescence within individual cells. amegroups.cnnih.gov Its ability to eliminate out-of-focus light by using a pinhole allows for the creation of sharp, optically sectioned images, revealing the precise subcellular location of the photosensitizer. nih.govresearchgate.net
Numerous studies using CLSM have demonstrated that PpIX induced by aminolevulinic acid and its esters, like MAL, predominantly accumulates in the mitochondria. amegroups.cnnih.gov This mitochondrial localization is a critical factor for therapeutic efficacy, as photodamage directed to mitochondria is a potent trigger for apoptosis (programmed cell death). nih.gov The colocalization of PpIX fluorescence with specific mitochondrial probes in CLSM images provides definitive evidence of its accumulation within these organelles. amegroups.cn
Two-Photon Fluorescence Microscopy for Deep Tissue Imaging
Two-photon fluorescence microscopy (TPFM) is an advanced imaging modality that enables high-resolution fluorescence imaging deep within scattering tissues, such as skin. nih.govutexas.edu Unlike conventional or confocal microscopy which use a single photon for excitation, TPFM uses the near-simultaneous absorption of two lower-energy, longer-wavelength photons (e.g., near-infrared light) to excite the fluorophore. youtube.comyoutube.com This approach offers deeper tissue penetration, reduced light scattering, and lower phototoxicity, making it ideal for imaging in living animals (in vivo). nih.govyoutube.com
TPFM has been used to investigate the distribution of MAL-induced PpIX in thick tissue samples and animal models. nih.gov It allows researchers to visualize PpIX fluorescence at depths of several hundred microns, providing valuable data on how the photosensitizer is distributed in relation to complex tissue structures like tumors. nih.govnih.gov However, some studies note that in certain tissues, the signal from PpIX can be overshadowed by natural tissue autofluorescence, suggesting that alternative excitation strategies, such as anti-Stokes excitation, may be needed to improve contrast. nih.gov
| Microscopy Technique | Primary Application for MAL/PpIX Research | Key Advantage |
| Confocal Laser Scanning Microscopy (CLSM) | Visualizing the subcellular localization of PpIX. amegroups.cnnih.gov | High-resolution 3D imaging, elimination of out-of-focus light. nih.gov |
| Two-Photon Fluorescence Microscopy (TPFM) | Imaging PpIX distribution in deep tissue layers and in vivo. nih.govnih.gov | Increased penetration depth and reduced phototoxicity. nih.govutexas.eduyoutube.com |
High-Resolution Imaging of Cellular Damage
High-resolution imaging techniques are crucial for visualizing the subcellular damage induced by methyl aminolevulinate (MAL) photodynamic therapy (PDT). These methods allow researchers to observe the morphological and structural changes within cells, providing insights into the mechanisms of cell death.
Confocal Laser Scanning Microscopy (CLSM) is a widely used tool in this context. It enables the three-dimensional reconstruction of cells and tissues, offering detailed views of cellular organelles. In studies involving MAL-PDT, CLSM is often used with fluorescent probes to identify specific types of cellular damage. For instance, Annexin V-FITC can be used to detect apoptosis, while propidium (B1200493) iodide (PI) serves as a marker for necrotic cells. nih.gov Research on C6 glioma spheroids treated with aminolevulinic acid (ALA)-PDT, a related compound, demonstrated that cell death was accompanied by staining with both Annexin V and PI, indicating a mix of apoptotic and necrotic processes. nih.gov
Fluorescence Microscopy is another key imaging modality. It is instrumental in visualizing the localization of protoporphyrin IX (PpIX), the photoactive metabolite of MAL. mdpi.com By observing the distribution of PpIX fluorescence within cellular compartments, particularly the mitochondria, researchers can understand its role in inducing cytotoxicity through the generation of reactive oxygen species (ROS). mdpi.com Furthermore, fluorescence microscopy can be used to assess the expression and localization of specific proteins involved in the cellular response to PDT, such as those related to epithelial-mesenchymal transition (EMT). nih.gov
Electron Microscopy (EM) , including both transmission electron microscopy (TEM) and scanning electron microscopy (SEM), provides unparalleled resolution for examining ultrastructural changes. Following MAL-PDT, EM can reveal damage to mitochondria, the endoplasmic reticulum, and the cell membrane, confirming the cytotoxic effects of the treatment at a subcellular level.
In vivo Reflectance Confocal Microscopy (RCM) is a non-invasive imaging technique that allows for real-time visualization of the epidermis and superficial dermis. researchgate.net It can be used to assess the response of skin lesions to MAL-PDT by imaging changes in cellular morphology and tissue architecture. researchgate.net
These high-resolution imaging techniques, often used in combination, provide a comprehensive picture of the cellular and subcellular damage caused by MAL-PDT, contributing to a deeper understanding of its mechanism of action.
Biochemical and Molecular Assays
Biochemical and molecular assays are fundamental in elucidating the cellular and molecular mechanisms underlying the effects of this compound (MAL). These assays allow for the quantification of enzyme activities, gene expression levels, and protein expression, providing critical data on the pathways modulated by MAL and its photoactive metabolite, Protoporphyrin IX (PpIX).
Enzyme Activity Assays (e.g., Ferrochelatase)
A key enzyme in the heme synthesis pathway is ferrochelatase (FECH) , which catalyzes the final step of heme production by inserting ferrous iron into PpIX. nih.govmdpi.com The activity of FECH is a critical determinant of PpIX accumulation and, consequently, the efficacy of MAL-PDT.
Ferrochelatase Activity Assay: This assay is performed to quantify the enzymatic activity of FECH in cell lysates. A common method involves incubating cell lysates with PpIX and zinc acetate. nih.govnih.gov FECH can utilize zinc as an alternative substrate to iron, producing zinc protoporphyrin IX (Zn-PpIX), which is fluorescent. nih.govnih.gov The rate of Zn-PpIX formation, measured by a fluorescence spectrometer, is proportional to the FECH activity. nih.govnih.gov This activity is typically expressed as the amount of Zn-PpIX produced per unit of protein per unit of time (e.g., nmol/g protein/min). nih.gov
Studies have shown that different tumor cell lines exhibit varying levels of FECH activity, which can influence their response to aminolevulinic acid (ALA)-based PDT. nih.gov For instance, research on human breast cancer cell lines revealed significant differences in FECH activity among them. nih.gov Furthermore, inhibiting FECH activity, either pharmacologically with inhibitors like N-methyl mesoporphyrin IX (NMMP) or through iron chelation, can lead to increased intracellular PpIX accumulation. nih.govjci.org
| Cell Line | FECH Activity (nmol/g protein/min) | Reference |
| MDA-MB-453 | Highest among tested breast cancer lines | nih.gov |
| MDA-MB-231 | Significantly lower than MDA-MB-453 | nih.gov |
| Hs 578T | Significantly lower than MDA-MB-453 | nih.gov |
Gene Expression Profiling (e.g., Heme Pathway Enzymes, Stress Response Genes)
Gene expression profiling provides a broad overview of the cellular response to MAL-PDT by measuring changes in the messenger RNA (mRNA) levels of numerous genes simultaneously. This is often accomplished using techniques like reverse transcriptase-polymerase chain reaction (RT-qPCR) and microarray analysis.
Heme Pathway Enzymes: The expression of genes encoding enzymes in the heme synthesis pathway is of particular interest. Studies have shown that treatment with MAL can modulate the expression of these genes. For example, in A-431 cells, a combination of MAL and epigallocatechin gallate (EGCG) led to a significant upregulation of the PBGD gene (encoding porphobilinogen (B132115) deaminase) and a downregulation of the FECH gene. mdpi.com This shift in gene expression favors the accumulation of PpIX. mdpi.com The regulation of the first and rate-limiting enzyme of the pathway, 5-aminolevulinate synthase (ALAS), is also critical, with two isoforms, ALAS1 (housekeeping) and ALAS2 (erythroid), being subject to different regulatory mechanisms. nih.gov
Stress Response Genes: MAL-PDT induces oxidative stress, which triggers a cellular stress response. Gene expression analysis can reveal the activation of pathways involved in coping with this stress. For instance, studies have investigated the expression of genes encoding primary cytokines like interleukin-1beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), as well as matrix metalloproteinases (MMPs), which are involved in tissue remodeling following PDT. nih.gov Research in a mouse model showed that MAL-PDT led to an early elevation in the mRNA levels of these cytokines and MMPs. nih.gov
| Gene | Change in Expression after MAL-PDT | Cellular Process | Reference |
| PBGD | Upregulated (with EGCG) | Heme Synthesis | mdpi.com |
| FECH | Downregulated (with EGCG) | Heme Synthesis | mdpi.com |
| IL-1β | Upregulated | Inflammation/Stress Response | nih.gov |
| TNF-α | Upregulated | Inflammation/Stress Response | nih.gov |
| MMPs | Upregulated | Tissue Remodeling | nih.gov |
Protein Expression and Localization Studies (e.g., Transporters)
Understanding the expression levels and subcellular localization of key proteins is essential for a complete picture of MAL's effects. Techniques like Western blot analysis and immunohistochemistry are commonly employed for this purpose. nih.gov
Transporters: The cellular uptake of MAL is a critical first step for its conversion to PpIX. Studies have shown that MAL is actively transported into cells by amino acid transporters. nih.gov Research using radiolabeled [14C]-MAL in a human adenocarcinoma cell line (WiDr) demonstrated that transport is partially dependent on sodium ions and is inhibited by certain nonpolar amino acids like L-alanine, L-methionine, and L-tryptophan. nih.gov This suggests the involvement of transporters for nonpolar amino acids. nih.gov The ATP-binding cassette subfamily B member 8 (ABCB8) and mitoferrins (MFRN1/2) are mitochondrial transporters also implicated in processes relevant to ALA-PDT. mdpi.com
Other Key Proteins: The expression of proteins involved in cell signaling, apoptosis, and tissue remodeling are also investigated. For example, Western blot analysis has been used to measure the protein levels of procollagen (B1174764) type I, which was found to increase at later time points after MAL-PDT in a mouse model, indicating dermal remodeling. nih.gov Immunohistochemistry can be used to visualize the localization of these proteins within the tissue architecture.
Quantitative Pharmacokinetic and Pharmacodynamic Modeling in Research Settings
Quantitative pharmacokinetic (PK) and pharmacodynamic (PD) modeling is a powerful tool used in research to understand and predict the time course of drug concentration and its effect in the body. nih.govmdpi.com In the context of this compound (MAL), these models are used to describe the relationship between the applied dose of MAL, the resulting concentration of protoporphyrin IX (PpIX) in the target tissue, and the subsequent photodynamic effect.
Pharmacokinetics (PK) of MAL and PpIX: The pharmacokinetic aspect involves modeling the absorption, distribution, metabolism, and elimination of MAL and the formation and elimination of PpIX. After topical application, MAL penetrates the skin and is metabolized by cells into PpIX. dermnetnz.org Fluorescence spectroscopy is a key technique used to non-invasively and quantitatively measure the concentration of PpIX in the skin over time. mdpi.comnih.gov Studies have shown that PpIX fluorescence increases to a peak after a certain incubation period and then decreases during light irradiation, a phenomenon known as photobleaching. mdpi.comnih.gov
Pharmacodynamics (PD) of MAL-PDT: The pharmacodynamic component of the model links the PpIX concentration and the light dose to the observed biological effect, such as cell death or clinical response. nih.gov The photodynamic effect is dependent on the presence of PpIX, light, and oxygen. drugbank.com The activation of PpIX by light of a specific wavelength generates reactive oxygen species that cause cellular damage. drugbank.com
PK/PD Modeling in Research: By integrating PK and PD data, researchers can develop models that describe the entire process from MAL application to the final therapeutic outcome. nih.gov These models can be used to:
Optimize treatment parameters, such as the incubation time of MAL and the light dose, to maximize efficacy.
Understand the variability in patient response by identifying key factors that influence PpIX accumulation and photosensitivity.
Compare the efficiency of different MAL formulations or delivery systems.
For example, a study comparing MAL-PDT in acral (hands and feet) and non-acral skin lesions found that both PpIX accumulation and photobleaching were significantly reduced in acral lesions, which correlated with a poorer clinical outcome. exeter.ac.uk Another study quantitatively compared the PpIX fluorescence induced by MAL and 5-aminolevulinic acid (ALA) and found no significant difference in their PpIX kinetics. nih.gov
Quantitative modeling has also been applied in neurosurgery, where ALA-induced PpIX fluorescence is used to guide tumor resection. frontiersin.orgnih.gov Efforts are being made to develop quantitative fluorescence imaging systems to provide surgeons with real-time concentration maps of PpIX in the tumor. frontiersin.orgnih.gov
| Parameter | Description | Method of Measurement | Reference |
| Pharmacokinetic | |||
| MAL Penetration | Movement of MAL into the skin | - | exeter.ac.uk |
| PpIX Accumulation | Formation and buildup of PpIX in cells | Fluorescence Spectroscopy | mdpi.comnih.govexeter.ac.uk |
| PpIX Photobleaching | Decrease in PpIX fluorescence during light exposure | Fluorescence Spectroscopy | mdpi.comnih.gov |
| Pharmacodynamic | |||
| Cellular Damage | Apoptosis, necrosis | High-Resolution Imaging, Biochemical Assays | nih.gov |
| Clinical Response | Lesion clearance | Clinical Assessment | exeter.ac.uknih.gov |
Vi. Preclinical and Ex Vivo/in Vitro Research Models
In Vitro Cell Culture Models
In vitro cell culture models are fundamental tools in biomedical research, providing a controlled environment to study cellular behavior and responses to external stimuli. For methyl aminolevulinate, these models are instrumental in elucidating the biochemical pathways leading to photosensitizer accumulation and the subsequent cytotoxic effects upon light activation.
Two-dimensional (2D) monolayer cultures, where cells are grown on a flat substrate, represent the most traditional and widely used in vitro models. nih.gov These systems are valued for their simplicity and ease of handling. nih.gov In the context of MAL research, 2D cultures of various cell lines, including keratinocytes, fibroblasts, and cancer cells, are employed to investigate the uptake of MAL and its conversion to the photosensitizer Protoporphyrin IX (PpIX).
Research has demonstrated that in human cultured cells, including multiple dermatological cell types, the co-incubation of MAL with an iron chelator can significantly enhance the accumulation of PpIX. nih.gov This is because iron chelators inhibit the conversion of PpIX to heme, thereby increasing the concentration of the photosensitizer within the cells. nih.gov Such studies in 2D models are crucial for screening potential enhancers of MAL-PDT efficacy.
The following table summarizes findings from a study investigating the enhancement of MAL-induced PpIX accumulation in different cell lines when co-incubated with an iron chelator.
| Cell Line | Treatment | PpIX Accumulation Enhancement |
| Human keratinocytes | MAL + Iron Chelator | Significant increase |
| Human fibroblasts | MAL + Iron Chelator | Significant increase |
| Melanoma cells | MAL + Iron Chelator | Significant increase |
This table is based on findings that large enhancements in PpIX accumulation were observed in cultured cells when co-incubated with an iron chelator. nih.gov
While 2D cultures are informative, they lack the complex cell-cell and cell-matrix interactions characteristic of in vivo tissues. nih.gov Three-dimensional (3D) cell culture models, such as spheroids and organoids, have emerged to bridge this gap. nih.gov Spheroids are self-assembled aggregates of cells, while organoids are more complex structures that can recapitulate the architecture and function of an organ. nih.govyoutube.com
Organoid technology, particularly patient-derived organoids, offers a platform for personalized medicine research. youtube.com By creating organoids from a patient's normal and tumor tissue, researchers can study the differential response to MAL-PDT, potentially leading to more tailored and effective cancer therapies. youtube.com The development of innovative 3D cell culture systems has allowed for a significant increase in the number of stem cells within organoids and has improved cell viability over extended culture periods. youtube.com
Tumors and other pathological tissues are complex ecosystems composed of various cell types that interact with each other and the surrounding microenvironment. frontiersin.org Co-culture systems, where two or more different cell types are grown together, are designed to model these intricate cellular interactions. frontiersin.orgtue.nl These systems can be set up in either a direct contact or indirect format, where cells are physically separated but share the same culture medium. researchgate.netmdpi.com
In the context of MAL research, co-culture models are valuable for investigating how the tumor microenvironment influences the efficacy of PDT. For example, co-culturing cancer cells with fibroblasts, a key component of the tumor stroma, can provide insights into how stromal cells affect MAL uptake, PpIX accumulation, and the response to light-induced cytotoxicity. The success of these co-culture systems is highly dependent on factors like the composition and exchange of the culture medium, which can impact cell communication through soluble factors. frontiersin.orgtue.nl
Ex Vivo Tissue Models
Ex vivo models, which utilize tissue explants from humans or animals, offer a higher level of complexity than in vitro cultures and can better predict in vivo responses. reading.ac.uk These models maintain the native tissue architecture and cellular heterogeneity, making them invaluable for preclinical testing of topical and injectable therapies.
Human skin explant models are a powerful tool for dermatological research. reading.ac.uk These models use full-thickness skin samples obtained from cosmetic surgeries, which can be cultured for extended periods while maintaining tissue integrity and barrier function. reading.ac.uknih.gov For MAL research, human skin explants are particularly useful for studying the penetration of topically applied MAL and the subsequent distribution of PpIX within the different skin layers.
Studies have used human skin explants to compare the effectiveness of various skin pretreatment methods aimed at enhancing MAL absorption. nih.gov Research has shown that techniques like abrasion with a skin preparation pad can significantly increase the penetration of MAL compared to microneedling or iontophoresis. nih.gov Histological analysis of skin explants following MAL-PDT can also reveal changes in tissue morphology, such as alterations in collagen and elastic fibers. researchgate.net While some studies have observed trends toward improvement in these dermal components after MAL-PDT, the changes have not always been statistically significant. researchgate.net
The table below presents data on the fold-increase in total MAL penetration in ex vivo human skin following different pretreatment methods.
| Pretreatment Method | Fold-Increase in MAL Penetration |
| Skin Preparation Pad Abrasion | Up to 103-fold |
| Microneedling | 4-fold |
| Iontophoresis | 1.8-fold |
This data is derived from a study comparing the in vitro penetration of MAL into ex vivo human skin after various pretreatments. nih.gov
Similar to human skin explants, these models allow for the investigation of factors that can influence the delivery of MAL to the target tissue. They provide a platform for preclinical evaluation that can bridge the gap between in vitro studies and in vivo animal or human trials. nih.gov Animal models, such as hairless mice, have also been instrumental in comparing the prophylactic and therapeutic effects of MAL-PDT with other photosensitizing agents like hexyl aminolevulinate for UV-induced skin cancers. nih.gov
Organotypic Co-Cultures
Organotypic co-cultures, particularly three-dimensional (3D) skin models, represent a sophisticated in vitro platform for investigating the effects of this compound (MAL)-induced photodynamic therapy (PDT). These models, which often consist of keratinocytes cultured on a fibroblast-containing dermal equivalent, closely mimic the architecture and physiology of human skin. This allows for a more accurate prediction of in vivo responses compared to traditional monolayer cell cultures.
In the context of MAL-PDT research, organotypic co-cultures are instrumental in elucidating the mechanisms of drug uptake, transformation to its photoactive metabolite Protoporphyrin IX (PpIX), and subsequent phototoxicity in a structured tissue environment. Studies utilizing these models can assess the differential response of various skin cell types, including normal keratinocytes, fibroblasts, and cancerous cells, to MAL-PDT. For instance, research has demonstrated that the combination of MAL with iron chelators like CP94 can significantly enhance the accumulation of PpIX in epidermal carcinoma cells within these models, while having minimal effect on normal skin cells. nih.gov This highlights the utility of organotypic co-cultures in screening for agents that can improve the therapeutic index of MAL-PDT.
Furthermore, these models facilitate the investigation of cellular and tissue responses to PDT, such as the induction of apoptosis and necrosis, and the expression of inflammatory mediators in a spatially defined manner that reflects the in vivo situation.
In Vivo Animal Models for Mechanistic Studies
Animal models are indispensable for studying the complex interactions between this compound, light, and biological tissues that lead to a therapeutic effect. These models allow for the investigation of pharmacokinetics, metabolic pathways, and the full spectrum of physiological responses to PDT in a living organism.
Rodent Models (e.g., Mice, Rats)
Rodent models, particularly mice and rats, are the most extensively used systems for preclinical evaluation of MAL-PDT. nih.gov Hairless mice are a common choice for dermatological applications as they permit the direct topical application of MAL and subsequent irradiation without the interference of fur. These models are frequently used to study UV-induced skin tumors, such as squamous cell carcinoma (SCC). cyberleninka.ru
In a typical experimental setup, tumors are induced on the skin of the mice, followed by the topical application of a cream containing MAL. After a specific incubation period to allow for the conversion of MAL to PpIX, the tumor area is illuminated with light of a specific wavelength, usually in the red region of the spectrum to maximize tissue penetration.
Wistar rats have also been employed in studies to understand factors influencing PpIX accumulation. cyberleninka.ru For example, investigations have shown that heating the skin prior to the application of MAL cream can enhance the penetration of the compound and lead to increased PpIX production. cyberleninka.ru Syngeneic mouse tumor models, where tumor cells from the same inbred mouse strain are implanted, are valuable for studying the immunological effects of MAL-PDT due to the presence of an intact immune system. nih.gov Commonly used strains include BALB/c and C57BL/6. nih.gov
Investigating Compound Distribution and Metabolism in Animal Tissues
The efficacy of MAL-PDT is critically dependent on the selective accumulation of its active metabolite, Protoporphyrin IX (PpIX), in target tissues. This compound itself is a prodrug that is metabolized within cells into the photosensitizer PpIX. drugbank.com Animal models are crucial for studying the kinetics of this conversion and the subsequent distribution of PpIX.
Upon topical application, MAL penetrates the skin and is taken up by cells, where it enters the heme biosynthesis pathway. The preferential accumulation of PpIX in tumor cells is attributed to altered enzymatic activity in these cells. mdpi.com Fluorescence spectroscopy is a key technique used in animal models to non-invasively monitor the buildup of PpIX in real-time.
Studies in hairless mice have shown that the concentration of MAL applied and the duration of application significantly influence the amount of PpIX that accumulates in both tumors and surrounding normal skin. nih.gov For instance, higher tumor-to-normal skin PpIX fluorescence ratios, indicating greater selectivity, have been observed with specific concentrations and application times. nih.gov Research has also indicated that factors such as skin temperature can modulate PpIX synthesis, with gentle heating of the tissue prior to MAL application leading to enhanced PpIX levels. cyberleninka.ru While the primary focus of topical MAL-PDT is the skin, understanding the systemic absorption and distribution to other organs is important. However, detailed studies on the broader tissue distribution following topical application are limited, as the primary mechanism of action is localized to the site of application and illumination.
Table 1: Research Findings on this compound Distribution and Metabolism in Animal Models
| Animal Model | Finding | Research Focus |
| Hairless Mice | Higher levels of PpIX were measured in tumors compared to normal skin. The maximal amount of PpIX was reached at varying times depending on the concentration of MAL applied. nih.gov | PpIX fluorescence kinetics |
| Wistar Rats | Heating the skin to 40°C before applying a 20% MAL cream increased PpIX production. cyberleninka.ru | Influence of temperature on PpIX synthesis |
| Hairless Mice | The rate of PpIX reappearance after photobleaching was faster when light exposure occurred sooner after MAL application. nih.gov | PpIX photodegradation and regeneration |
Photodynamic Responses in Defined In Vivo Systems
The photodynamic response in in vivo systems is the culmination of the photochemical and photobiological events initiated by the light activation of PpIX. This response encompasses direct cell killing through apoptosis and necrosis, damage to the tumor vasculature, and the induction of an inflammatory and immune response. researchgate.net
In rodent models, the photodynamic response is assessed through various endpoints, including tumor regression, changes in tissue morphology, and analysis of cellular and molecular markers. Following MAL-PDT in hairless mice with UV-induced SCC, a significant reduction in tumor size and even complete tumor eradication can be observed. cyberleninka.ru
Fluorescence imaging is also used to monitor photobleaching, which is the light-induced degradation of PpIX. The rate of photobleaching can provide insights into the efficiency of the photodynamic process. Studies in hairless mice have demonstrated that a significant percentage of PpIX is bleached following irradiation with specific light doses, and this rate can differ between tumor and normal tissue. nih.gov The photodynamic response is not limited to immediate tumor destruction; it can also trigger an anti-tumor immune response that contributes to long-term tumor control. researchgate.net
Table 2: Research Findings on Photodynamic Responses to this compound in In Vivo Systems
| Animal Model | Response Measured | Outcome |
| Hairless Mice | Tumor growth | Prophylactic MAL-PDT significantly delayed the onset of UV-induced squamous cell carcinoma. cyberleninka.ru |
| Hairless Mice | PpIX Photobleaching | Over 90% of PpIX was bleached by light fluences of 36 and 48 J/cm². The photobleaching rate was significantly higher in normal skin than in tumors. nih.gov |
| BALB/c Nude Mice | Vascular and tissue damage | Topical application of 20% MAL followed by light exposure led to vascular and tissue damage in implanted squamous cell carcinoma. cyberleninka.ru |
Vii. Investigational Formulations and Delivery System Research
Nanotechnology-Based Delivery Systems
Nanotechnology offers promising avenues to overcome the limitations of conventional topical formulations. frontiersin.org By encapsulating or associating MAL with nanocarriers, it is possible to improve its stability, skin penetration, and cellular uptake. frontiersin.orgnih.gov
Liposomes, which are vesicular structures composed of lipid bilayers, have been extensively studied as carriers for drug delivery. nih.govnih.gov Research into liposomal formulations of MAL aims to enhance its passage through the stratum corneum, the outermost layer of the skin. nih.govresearchgate.net
Studies have shown that encapsulating photosensitizer precursors like MAL in liposomes can lead to more precise targeting of diseased cells compared to surrounding healthy tissue. nih.gov For instance, liposomes with a lipid composition similar to that of the stratum corneum have been developed to optimize the skin delivery of aminolevulinic acid (ALA) and its derivatives. researchgate.net One study reported that while the encapsulation efficiency of 5-ALA in these specialized liposomes was around 5.7%, the formulation demonstrated higher retention in the epidermis and dermis, which are the target layers for therapy, compared to a simple aqueous solution. researchgate.net Another research effort focusing on 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) liposomes for ALA delivery found an improved encapsulation rate of 15-16% with smaller vesicle sizes of 84-89 nm. nih.gov These DPPC liposomal formulations demonstrated enhanced skin penetration and increased PpIX accumulation in tumor tissue in preclinical models. nih.gov
| Liposome Type | Active Compound | Encapsulation Efficiency (%) | Vesicle Size (nm) | Key Finding | Source |
|---|---|---|---|---|---|
| Stratum Corneum Lipid Liposomes (SCLLs) | 5-aminolevulinic acid (ALA) | ~5.7 | ~400 | Higher skin retention in epidermis and dermis compared to aqueous solution. | researchgate.net |
| DPPC Liposomes | 5-aminolevulinic acid (ALA) | 15-16 | 84-89 | Enhanced skin penetration and PpIX accumulation in tumor tissue. | nih.gov |
Nanoemulsions, which are dispersions of oil and water with droplet sizes in the nanometer range, are recognized for their ability to increase skin permeation and stabilize drug compounds. nih.govsbmu.ac.ir Both oil-in-water (O/W) and water-in-oil (W/O) nanoemulsions have been investigated for the delivery of MAL. nih.govnih.gov
One study evaluated O/W and W/O nanoemulsions using soybean oil or squalene. nih.gov The O/W emulsions had droplet diameters of 216–256 nm, while the W/O systems had smaller diameters of 18–125 nm. nih.gov Research using porcine skin demonstrated that O/W nanoemulsions, particularly those with soybean oil, showed the highest skin permeation. nih.govresearchgate.net Confocal laser scanning microscopy revealed that these soybean oil-based systems promoted MAL permeation to depths of approximately 140 μm into the skin, a significant increase from the 100 μm seen with other formulations. nih.govresearchgate.net Notably, a nanoemulsion-based gel of ALA has been shown to have superior stability and skin permeation compared to a standard ALA solution and has demonstrated better outcomes than a MAL cream in an ex-vivo skin model. sbmu.ac.irmdpi.com
| Nanoemulsion Type | Oil Phase | Droplet Size Range (nm) | Key Research Finding | Source |
|---|---|---|---|---|
| Oil-in-Water (O/W) | Soybean Oil, Squalene | 216-256 | Soybean oil O/W systems showed the highest skin permeation and promoted deeper penetration of MAL (~140 µm). | nih.govresearchgate.net |
| Water-in-Oil (W/O) | Soybean Oil, Squalene | 18-125 | Drug permeation did not surpass that from an aqueous solution. | nih.gov |
Solid nanoparticles offer another robust platform for delivering MAL, aiming to enhance stability, control drug release, and improve intracellular uptake. frontiersin.orgnih.gov Various types of nanoparticles, including polymeric and inorganic nanoparticles, are being explored. nih.gov The general principle involves the nanoparticles being taken up by cells, often through endocytosis, which can help bypass drug efflux mechanisms and concentrate the therapeutic agent within the target cells. mdpi.com
Research has shown that associating photosensitizer precursors with nanoparticles can lead to increased generation of PpIX within tumor cells. frontiersin.org For example, fullerene-based nanoparticles loaded with ALA have demonstrated enhanced antitumor effects in preclinical models compared to free ALA. frontiersin.org Furthermore, modifying nanoparticles with targeting ligands can direct them to specific receptors overexpressed on cancer cells, a strategy known as active targeting. nih.govnih.gov This approach, combined with the inherent ability of nanoparticles to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect, promises to significantly improve the specificity and efficacy of MAL-based therapies. mdpi.comnih.gov
Physical Enhancement Methods for Permeation
In addition to formulation science, physical methods are being investigated to temporarily disrupt the stratum corneum, thereby facilitating the delivery of MAL to deeper skin layers. researchgate.netscielo.br
Microneedling involves the use of devices with arrays of microscopic needles to create microchannels in the skin. nih.govmdpi.com This minimally invasive technique has been shown to enhance the delivery of various topical agents, including MAL. nih.govmdpi.comdpcj.org The microchannels act as direct conduits through the stratum corneum, allowing for deeper and more uniform penetration of the topically applied drug. nih.gov
Several studies have confirmed the benefits of microneedling as a pretreatment for MAL application. researchgate.netnih.govjcadonline.com One comparative study on ex vivo human skin found that pretreatment with a microneedling device resulted in a 4-fold increase in total MAL penetration compared to passive application. researchgate.netscielo.br Other research has consistently shown that combining microneedling with MAL application improves PpIX production in the skin. jcadonline.com This enhancement strategy is being explored to increase therapeutic efficacy and potentially shorten the required drug incubation time. nih.govresearchgate.net
Iontophoresis and electroporation are methods that use electrical currents to enhance the transport of molecules across biological membranes. nih.govmdpi.com
Iontophoresis utilizes a low-intensity electric current to drive ionized drug molecules into the skin. scielo.brmdpi.com Anodal iontophoresis has been studied for the delivery of the cationic forms of ALA and MAL. scielo.brnih.gov In an in-vitro study using porcine skin, the iontophoretic delivery of MAL from a gel formulation was significantly more efficient than that of ALA, achieving a steady-state flux approximately 2.2 times higher and resulting in a six-fold greater total amount delivered over 15 hours. nih.gov The skin uptake of MAL in the stratum corneum was nine times greater than that of ALA with this method. nih.gov A comparative study on ex vivo human skin showed that iontophoresis increased total MAL penetration by 1.8-fold over passive delivery. researchgate.netscielo.br
Electroporation involves applying short, high-voltage electrical pulses to transiently increase the permeability of the cell membrane, creating aqueous pores. nih.govmdpi.com While less studied specifically for MAL compared to iontophoresis, electroporation is a known physical enhancement method for transdermal drug delivery. d-nb.info The fundamental mechanism involves creating temporary pores that allow molecules to pass through the skin barrier more easily. nih.gov Research has indicated that for delivering macromolecules into the cornea, a combination of iontophoresis followed by electroporation was more effective than either method alone. researchgate.net
| Enhancement Method | Fold-Increase in Total MAL Penetration (vs. Passive Delivery) | Source |
|---|---|---|
| Microneedling | 4 | researchgate.netscielo.br |
| Iontophoresis | 1.8 | researchgate.netscielo.br |
Ablative Fractional Laser Pretreatment Research
Ablative fractional laser (AFXL) technology has emerged as a significant method for enhancing the delivery of topical drugs, including MAL. This technique creates microscopic vertical channels in the skin, which act as conduits for the photosensitizer to bypass the stratum corneum and penetrate deeper into the epidermis and dermis.
Research has demonstrated that AFXL pretreatment significantly enhances the uptake and photoactivation of topically applied MAL. Studies using CO2 AFXL have shown that this pretreatment can accelerate the accumulation of PpIX fluorescence from the skin surface to the deep dermis. For instance, after laser exposure and a 60-minute MAL incubation, surface fluorescence was significantly higher compared to intact, non-laser-exposed skin at 180 minutes. This suggests that AFXL can potentially reduce the required incubation time for the photosensitizer.
Further investigations have explored the impact of laser channel depth on MAL delivery. One study treated Yorkshire swine with CO2 AFXL at varying energy levels to create channels of different depths, followed by MAL application. The results indicated that similar fluorescence intensities were induced at the skin surface and throughout the skin layers, regardless of the laser channel depth. However, AFXL pretreatment was found to favor the targeting of deep structures.
A comparative study on Yorkshire swine evaluated the kinetics and biodistribution of both 5-aminolevulinic acid (ALA) and MAL-induced porphyrins on intact and AFXL-disrupted skin. On intact skin, MAL initially induced higher fluorescence than ALA, but they reached similar intensities with longer application times. Following AFXL pretreatment, MAL again showed higher fluorescence than ALA with short-term application, but ALA eventually surpassed MAL in inducing the highest fluorescence intensities. Fluorescence microscopy revealed higher fluorescence in the hair follicle epithelium for ALA than MAL in deep skin layers after AFXL.
Table 1: Porphyrin Fluorescence Intensity (Arbitrary Units) After Topical Application with and without AFXL Pretreatment
| Timepoint | Treatment | Mean Fluorescence (a.u.) |
|---|---|---|
| 30 min | MAL (intact skin) | 21.1 |
| 30 min | ALA (intact skin) | 7.7 |
| 30 min | AFXL-MAL | 26.4 |
| 30 min | AFXL-ALA | 14.1 |
| 90 min | MAL (intact skin) | 39.0 |
| 90 min | ALA (intact skin) | 26.6 |
| 180 min | MAL (intact skin) | 56.6 |
| 180 min | ALA (intact skin) | 52.0 |
| 180 min | AFXL-MAL | 98.6 |
| 180 min | AFXL-ALA | 112.0 |
Data sourced from a study on Yorkshire swine.
Skin Abrasion and Pretreatment Modalities
Various skin abrasion techniques are utilized to disrupt the stratum corneum and enhance the penetration of topical agents like MAL. These methods aim to remove scales and crusts, thereby improving treatment efficacy.
One study compared the in vitro penetration of MAL into ex vivo human skin pretreated with a skin preparation pad, a microneedling device, or iontophoresis. The results showed that abrasion with the skin preparation pad was superior to the other methods in increasing MAL penetration. Specifically, the total penetration of MAL was increased up to 103-fold with the skin preparation pad, 4-fold with microneedling, and 1.8-fold with iontophoresis.
Histological analysis confirmed that treatment with a skin preparation pad resulted in partial removal of the stratum corneum without damaging the epidermis. This slight impairment of the skin barrier function was correlated with an increase in transepidermal water loss (TEWL). Another study also highlighted that microneedling can be used as an adjunctive method to enhance the delivery of MAL.
Table 2: Fold Increase in Total MAL Penetration with Different Pretreatment Modalities
| Pretreatment Method | Fold Increase in MAL Penetration |
|---|---|
| Skin Preparation Pad | Up to 103-fold |
| Microneedling | 4-fold |
| Iontophoresis | 1.8-fold |
Data from an ex vivo human skin study.
Prodrug Design for Optimized Delivery
The design of prodrugs is a key chemical strategy to enhance the cellular delivery and efficacy of therapeutic agents. In the context of photodynamic therapy, ALA ester prodrugs have proven to be a particularly effective approach. This compound itself is a methyl ester prodrug of ALA, designed to have increased lipophilicity for better penetration through cell membranes.
The relationship between the chemical structure of a prodrug and its ability to permeate the skin is a critical area of research. For ALA esters, simply increasing lipophilicity does not always guarantee optimal delivery and PpIX production. Studies have shown that the structure of the ester group can significantly impact the efficiency of ALA release by cellular esterases.
For example, a comprehensive study on various linear and branched-chain ALA esters found significantly lower PpIX production in pancreatic cells for esters with branching adjacent to the ester carbonyl group compared to their linear counterparts. This highlights the importance of enzymatic hydrolysis in the prodrug's mechanism of action. Furthermore, it has been noted that the hexyl ester of ALA produced an order of magnitude greater PpIX fluorescence than the cyclohexyl ester, despite both having similar lipophilicity (log P values).
The hydrophilic nature of ALA limits its penetration, which led to the development of more lipophilic ester derivatives like MAL. The calculated LogP values indicate a higher lipophilicity for MAL hydrochloride compared to ALA hydrochloride and ALA phosphate, contributing to its effective accumulation in the skin.
Targeted delivery aims to increase the concentration of a drug at the desired site while minimizing its effects on healthy tissues. For MAL, research has explored the use of advanced carrier systems to achieve this.
One promising approach involves the use of liposomes. A novel liposomal MAL formulation (lipMAL) was developed for systemic or intraperitoneal administration. These liposomes demonstrated controlled release of MAL and achieved significantly higher fluorescence levels in cancer cells (up to 6.8-fold) compared to free MAL, with minimal fluorescence in non-cancer cells. In co-cultures simulating ovarian cancer micrometastases, lipMAL-treated cancer colonies were clearly distinguishable from the surrounding healthy tissue.
Another strategy involves the synthesis of ALA-bioconjugate prodrugs. For instance, dipeptide prodrugs of ALA have been evaluated, with neutral prodrugs showing better uptake and PpIX generation in transformed keratinocytes compared to those with a free carboxy terminus. Dendron-based ALA derivatives have also been studied, with some showing higher peak porphyrin levels in tumor-bearing mice compared to the methyl and hexyl esters of ALA.
Controlled release formulations are designed to release a drug over a specified period, which can improve therapeutic outcomes. For MAL, various formulation strategies have been investigated to control its release and enhance its delivery.
One study examined the passive and iontophoretic delivery of MAL from a lipid sponge phase formulation. This thermodynamically stable liquid with amphiphilic character showed potential as a transdermal drug delivery vehicle. A sponge phase with 16% w/w MAL hydrochloride demonstrated a higher passive flux compared to a clinically used cream, although the difference was not statistically significant due to large standard deviations.
The development of solid pharmaceutical formulations for controlled, multi-beveled drug release has also been explored, with mentions of aminolevulinic acid and its derivatives as potential candidates for such systems. Additionally, the use of implants that allow for the slow release of compositions containing 5-ALA esters has been proposed as a method for controlled intravenous infusion.
Viii. Mechanisms of Resistance and Strategies for Overcoming Resistance in Research Models
Characterization of Cellular Resistance Mechanisms
Cellular resistance to MAL-PDT can arise from various adaptations that either limit the production of the photosensitizer, enhance its removal, or mitigate the cellular damage it induces.
The efficacy of MAL-PDT is contingent upon the intracellular conversion of MAL into the active photosensitizer, protoporphyrin IX (PpIX), through the heme biosynthesis pathway. Alterations in this pathway can significantly reduce PpIX accumulation, thereby conferring resistance. In some resistant cell lines, a decreased activity of enzymes involved in the heme synthesis pathway has been observed, leading to lower levels of PpIX. nih.govijbs.com For instance, studies have shown that PDT-resistant cells can exhibit modifications in the enzymes of the heme pathway, resulting in a higher proportion of hydrophilic porphyrins, which are less effective photosensitizers. nih.govnih.gov
Research on vulvar cancer cells resistant to 5-aminolevulinic acid (ALA)-PDT, a related therapy, revealed that resistant cells accumulate and efflux fewer porphyrins than sensitive cells, suggesting an impairment in the porphyrin synthesis pathway. nih.gov Specifically, a reduced level of protoporphyrinogen (B1215707) oxidase (PPOX), the enzyme that produces PpIX, may contribute to a lower synthesis rate in resistant cells. nih.gov Conversely, enhancing the activity of enzymes like aminolevulinate dehydratase (ALAD), uroporphyrinogen decarboxylase (UROD), and hydroxymethylbilane (B3061235) synthase (HMBS) has been noted in some tumor cells, suggesting a complex and context-dependent regulation of this pathway. nih.gov
Table 1: Alterations in the PpIX Biosynthesis Pathway in MAL-PDT Resistant Cells
| Alteration | Consequence | Cell/Tumor Model | Citation |
|---|---|---|---|
| Reduced activity of heme pathway enzymes | Lower accumulation of PpIX | Murine mammary adenocarcinoma cells | nih.gov |
| Increased proportion of hydrophilic porphyrins | Production of less effective photosensitizers | PDT-resistant cells | nih.govnih.gov |
| Impaired porphyrin synthesis | Reduced intracellular porphyrin levels | Vulvar cancer cells | nih.gov |
| Decreased PPOX levels | Reduced rate of PpIX synthesis | CAL-39 resistant cells | nih.gov |
An increased efflux of intracellular PpIX is another significant mechanism of resistance to MAL-PDT. Members of the ATP-binding cassette (ABC) transporter superfamily have been identified as key players in this process. nih.govsolvobiotech.com These transporters actively pump various molecules, including drugs and endogenous substances, out of the cell, thereby reducing their intracellular concentration.
The ABC transporter ABCG2, also known as breast cancer resistance protein (BCRP), has been specifically implicated in the efflux of PpIX. nih.govresearchgate.net Overexpression of ABCG2 in cancer cells can lead to reduced intracellular PpIX levels and consequently, resistance to ALA/MAL-PDT. nih.gov Studies have demonstrated that inhibiting ABCG2 can reverse this resistance and enhance the phototoxicity of ALA-based treatments in tumor cells with high ABCG2 expression. nih.gov While ABCB1 (P-glycoprotein) is a well-known multidrug resistance transporter, its role in PpIX efflux appears to be less significant. nih.gov
Table 2: Enhanced PpIX Export in MAL-PDT Resistance
| Transporter | Function | Implication in Resistance | Citation |
|---|---|---|---|
| ABCG2 (BCRP) | Efflux of PpIX from cells | Reduced intracellular PpIX accumulation, leading to resistance. | nih.govresearchgate.net |
| ABCB1 (P-gp) | Multidrug efflux | Not significantly involved in PpIX transport. | nih.gov |
The generation of reactive oxygen species (ROS) during PDT induces significant cellular stress, activating various protective pathways. nih.gov Adaptation to this stress is a key survival strategy for cancer cells and a major contributor to PDT resistance. These adaptations include the upregulation of antioxidant systems and the activation of stress-response proteins like heat shock proteins (HSPs). nih.govmdpi.com
The unfolded protein response (UPR) is one such pathway activated by endoplasmic reticulum (ER) stress, a common consequence of PDT. plos.org The UPR aims to restore ER homeostasis, but under prolonged stress, it can trigger apoptosis. However, resistant cells may have an adapted UPR that promotes survival. plos.org For example, the PERK pathway, a branch of the UPR, has been shown to be involved in the cellular response to PDT-induced ER stress. plos.org Furthermore, the antioxidant response mediated by the transcription factor Nrf2 has been identified as a key mechanism of resistance. embopress.org Activation of Nrf2 leads to the expression of a battery of antioxidant genes that help to neutralize ROS and protect the cell from photodamage. actasdermo.org
Table 3: Cellular Stress Response Adaptations in MAL-PDT Resistance
| Stress Response | Key Components | Role in Resistance | Citation |
|---|---|---|---|
| Antioxidant Defense | Nrf2, antioxidant enzymes | Neutralization of ROS, protection against oxidative damage. | nih.govembopress.org |
| Heat Shock Response | Heat Shock Proteins (HSPs) | Chaperoning of proteins, prevention of apoptosis. | nih.govmdpi.com |
| Unfolded Protein Response (UPR) | PERK, ATF4, CHOP | Adaptation to ER stress, promotion of cell survival. | plos.org |
Molecular Pathways Associated with Resistance Development
The development of resistance to MAL-PDT is underpinned by stable changes in gene expression and modifications in key signaling pathways that govern cell survival, proliferation, and death.
Studies on cell lines made resistant to MAL-PDT through repeated treatments have revealed significant alterations in their gene expression profiles. nih.govconicet.gov.ar These changes often point towards a more aggressive and resilient phenotype. For instance, in squamous carcinoma cells, resistance to MAL-PDT has been associated with increased expression of proteins involved in cell-substrate adhesion, such as β1-integrin and vinculin, as well as the anti-apoptotic protein survivin. nih.gov
In glioblastoma cells, resistance has been linked to higher mRNA expression levels of growth factor receptors like the fibroblastic growth factor receptor (FGFR), epidermal growth factor receptor (EGFR), and β-platelet-derived growth factor receptor (βPDGFR). nih.gov Furthermore, in basal cell carcinoma models, resistant cells showed changes in the expression of E-cadherin and β-catenin, proteins involved in cell-cell adhesion and signaling. nih.gov
Table 4: Gene Expression Changes in MAL-PDT Resistant Cell Lines
| Gene/Protein | Change in Expression | Cell Line/Tumor Type | Associated Phenotype | Citation |
|---|---|---|---|---|
| β1-integrin, Vinculin | Increased | Squamous carcinoma cells | Increased cell-substrate adhesion | nih.gov |
| Phospho-survivin | Increased | Squamous carcinoma cells | Anti-apoptotic | nih.gov |
| FGFR, EGFR, βPDGFR | Increased (mRNA) | Human glioblastoma cells (T98 G) | Enhanced growth signaling | nih.gov |
| N-cadherin | Increased | p53-expressing basal cell carcinoma cells | Mesenchymal-like transition | nih.gov |
| E-cadherin, β-catenin | Decreased (membrane) | p53-lacking basal cell carcinoma cells | Altered cell adhesion | nih.gov |
| Cyclin D1 | Increased | Non-respondent squamous cell carcinoma | Proliferation | conicet.gov.ar |
| MAP3K1 | Amplification | PDT-resistant squamous cell carcinoma cells | Resistance development | conicet.gov.ar |
Several key signaling pathways are frequently altered in cancer cells that have developed resistance to MAL-PDT. These modifications often lead to enhanced cell survival and proliferation, counteracting the cytotoxic effects of the therapy. The PI3K/Akt and MAPK/ERK pathways are two of the most commonly implicated survival pathways. actasdermo.org Activation of these pathways has been observed in PDT-resistant squamous cell carcinoma cells and is thought to contribute to a more aggressive tumor phenotype. actasdermo.org
The Wnt/β-catenin signaling pathway has also been linked to MAL-PDT resistance. In basal cell carcinoma cells, the expression levels of components of this pathway, such as Gsk3β and β-catenin, were altered in resistant cells. nih.gov Nuclear localization of β-catenin, in particular, is associated with the transcription of genes involved in proliferation, invasion, and multidrug resistance. nih.gov More recently, the NRF2 pathway has been shown to promote PDT resistance by activating the WNT signaling pathway. embopress.org Additionally, the TGF-β signaling pathway has been implicated in resistance, where TGF-β1 secreted by cancer-associated fibroblasts can induce cell cycle arrest, allowing cancer cells to evade the effects of MAL-PDT. ijbs.com
Table 5: Signaling Pathway Modifications in MAL-PDT Resistance
| Signaling Pathway | Alteration | Consequence | Cell/Tumor Model | Citation |
|---|---|---|---|---|
| PI3K/Akt | Activation | Enhanced cell survival and proliferation | Squamous cell carcinoma | actasdermo.org |
| MAPK/ERK | Activation | Enhanced cell survival and proliferation | Squamous cell carcinoma | actasdermo.org |
| Wnt/β-catenin | Altered expression of Gsk3β and β-catenin, NRF2-mediated activation | Increased proliferation, invasion, and resistance | Basal cell carcinoma, Oral leukoplakia | embopress.orgnih.govnih.gov |
| TGF-β | Increased TGF-β1 secretion by fibroblasts | Induction of cell cycle arrest, protection from PDT | Cutaneous squamous cell carcinoma | ijbs.com |
Investigational Strategies for Overcoming Resistance
In research settings, various strategies are being explored to circumvent or overcome resistance to methyl aminolevulinate (MAL)-based photodynamic therapy (PDT). These approaches aim to enhance the accumulation of the active photosensitizer, Protoporphyrin IX (PpIX), or to employ alternative therapeutic modalities that bypass the established resistance mechanisms.
A primary strategy to enhance the efficacy of MAL-PDT involves modulating the metabolic pathway responsible for producing the photosensitizer PpIX. MAL is a pro-drug that enters the cell and is converted into PpIX through the heme synthesis pathway. nih.govmdpi.com The final step of this pathway involves the enzyme ferrochelatase, which incorporates ferrous iron (Fe²⁺) into PpIX to create heme. nih.gov In some cancer cells, this process is highly active, limiting the accumulation of photosensitive PpIX and thus contributing to PDT resistance. mdpi.com
Iron chelators are compounds that bind to iron, making it unavailable for ferrochelatase. By blocking this final conversion step, iron chelators cause PpIX to accumulate within the tumor cells, thereby increasing the potential cytotoxic effect of PDT. nih.govsemanticscholar.org
Research Findings:
Deferoxamine (DFO): DFO is an established iron-specific chelator that has been shown to enhance PpIX fluorescence and PDT effects in various research models, including skin, bladder, and glioblastoma tumor cells. semanticscholar.org
CP94 (1,2-diethyl-3-hydroxypyridin-4-one): The novel iron chelator CP94 has been extensively studied and, in some in vitro models, has demonstrated greater effectiveness than DFO at increasing PpIX accumulation from both aminolevulinic acid (ALA) and MAL. semanticscholar.orgbegellhouse.com This enhanced efficacy is attributed to its smaller size and higher lipophilicity, which may allow for greater cellular uptake. semanticscholar.org Studies in human squamous carcinoma cells found CP94 to be superior to DFO in enhancing PpIX fluorescence. begellhouse.com
Prodrug Development: A novel investigational compound, AP2-18, has been developed which links a PpIX precursor (ALA) directly to the iron chelator CP94. nih.gov In a study on human glioma cells, AP2-18 resulted in significantly higher PpIX fluorescence compared to treatment with MAL plus CP94 administered separately. nih.govdntb.gov.ua
Polymeric Chelators: To improve the delivery of chelators to tumors in vivo, polymeric versions of DFO have been developed. In subcutaneous tumor models, a polymeric DFO significantly augmented the intratumoral accumulation of PpIX and the subsequent effect of PDT, whereas free DFO did not show the same in vivo benefit, highlighting the importance of targeted delivery. nih.gov
| Metabolic Modulator | Research Model | Key Finding | Reference |
|---|---|---|---|
| Deferoxamine (DFO) | Skin, bladder, glioblastoma cells | Demonstrated enhancement of PpIX fluorescence and/or PDT effects. semanticscholar.org | semanticscholar.org |
| CP94 | Human squamous carcinoma cells | Superior to DFO in enhancing PpIX fluorescence; allows for accumulation of the same PpIX levels in a shorter time. begellhouse.com | begellhouse.com |
| AP2-18 (ALA-CP94 Prodrug) | Human glioma (U-87 MG) cells | Significantly increased PpIX fluorescence compared to MAL + CP94 administered as separate compounds. nih.govdntb.gov.ua | nih.govdntb.gov.ua |
| Polymer-DFO | Subcutaneous tumor models (in vivo) | Augmented intratumoral PpIX accumulation and PDT effect more effectively than free DFO, suggesting improved tumor delivery. nih.gov | nih.gov |
Research Findings:
Sequential MAL-PDT and Imiquimod (B1671794): A retrospective study on superficial basal cell carcinomas (sBCC) investigated a sequence of two cycles of MAL-PDT followed by six weeks of topical imiquimod 5% cream. nih.gov The study reported a low long-term recurrence rate of 10% over a median follow-up of 72 months, suggesting that the two therapies may act via synergistic immunomodulatory pathways. nih.govdovepress.com
Sequential Calcitriol (B1668218) and MAL-Daylight PDT: For the treatment of actinic keratoses (AKs) on the upper extremities, a sequential regimen of topical calcitriol for 14 days followed by MAL-daylight-PDT was studied. nih.gov This sequence resulted in a significantly higher response rate for thicker AKs (Grade II/III) compared to daylight-PDT with a placebo pretreatment. nih.gov
Sequential MAL-PDT and Metformin (B114582): In skin squamous cell carcinoma (sSCC) cells that had developed resistance to PDT, pretreatment with the metabolic modulator metformin was shown to overcome this resistance. nih.govmdpi.com Metformin reversed the metabolic shift seen in resistant cells by reducing aerobic glycolysis and increasing oxidative phosphorylation. nih.gov The combined treatment significantly decreased cell survival in both parental and PDT-resistant sSCC cell lines. nih.govresearchgate.net
| Sequential Agent | Condition/Model | Treatment Sequence | Key Finding | Reference |
|---|---|---|---|---|
| Imiquimod 5% Cream | Superficial Basal Cell Carcinoma (sBCC) | 2 cycles of MAL-PDT followed by 6 weeks of imiquimod. | Low long-term recurrence rate (10%) in a retrospective study, suggesting a synergistic effect. nih.gov | nih.gov |
| Calcitriol | Actinic Keratoses (AKs) | 14 days of topical calcitriol followed by MAL-daylight-PDT. | Significantly higher response rate for thicker AKs (Grade II/III) compared to placebo-PDT. nih.gov | nih.gov |
| Metformin | PDT-Resistant Skin Squamous Cell Carcinoma (sSCC) cells | 24-hour pre-incubation with metformin followed by MAL-PDT. | Overcame PDT resistance by reversing metabolic reprogramming; synergistically decreased cell survival. nih.govmdpi.com | nih.govmdpi.com |
When tumor cells develop resistance to MAL-PDT, for instance through altered metabolic pathways or enhanced drug efflux, one strategy is to utilize alternative, or "next-generation," photosensitizers. These compounds often possess different chemical properties, uptake mechanisms, or activation characteristics, allowing them to bypass the specific resistance pathways that affect PpIX accumulation.
Photosensitizers are broadly classified into generations. First-generation photosensitizers, like porfimer sodium, were derived from hematoporphyrin. Second-generation photosensitizers, such as benzoporphyrins and chlorins, were developed to have improved properties, including stronger absorption at longer wavelengths of light, which allows for deeper tissue penetration. oncotarget.com Third-generation photosensitizers are characterized by their conjugation to targeting moieties (e.g., antibodies, peptides, sugars) or their formulation in advanced delivery systems (e.g., nanoparticles) to achieve higher tumor selectivity. oncotarget.comnih.gov
Research Findings:
Targeting the Warburg Effect: Cancer cells often exhibit high glucose uptake (the Warburg effect). To exploit this, third-generation photosensitizers like Glucose-conjugated chlorin (B1196114) (G-chlorin) have been developed. amegroups.cn These molecules are selectively taken up by cancer cells via glucose transporters. In research models, G-chlorin PDT demonstrated significantly stronger antitumor effects than second-generation talaporfin (B22635) PDT. amegroups.cn
Nanotechnology-Based Delivery: To improve stability and tumor-specific delivery, photosensitizers can be encapsulated within nanoparticles. For example, Chlorin e6 (Ce6) has been incorporated into gold vesicles or other nanoparticle carriers. oncotarget.com This approach can enhance tumor absorption and increase the generation of reactive oxygen species upon light activation. oncotarget.com
Alternative Activation Sources: For tumors located deep within the body where external light cannot reach, novel activation strategies are being researched. X-ray-induced PDT (X-PDT) is an emerging concept where photosensitizers are combined with scintillating nanoparticles. thno.org When irradiated with X-rays, which have virtually unrestricted tissue penetration, these nanoparticles absorb the X-ray energy and emit light locally to activate the nearby photosensitizer, enabling the treatment of deep-seated tumors. thno.org
| Photosensitizer Strategy | Example Compound(s) | Mechanism to Overcome Resistance | Reference |
|---|---|---|---|
| Pro-drug (Standard) | This compound (MAL) | Relies on endogenous heme synthesis pathway to produce PpIX. Resistance can occur if this pathway is altered. | nih.gov |
| Targeted Photosensitizers (3rd Gen) | Glucose-conjugated chlorin (G-chlorin) | Bypasses standard uptake pathways by using glucose transporters, exploiting the Warburg effect for selective entry into cancer cells. amegroups.cn | amegroups.cn |
| Nanoparticle-Delivered Photosensitizers (3rd Gen) | Chlorin e6 (Ce6) in nanoparticles | Enhances tumor accumulation and stability, potentially overcoming resistance related to poor drug retention or distribution. oncotarget.com | oncotarget.com |
| Photosensitizers for Alternative Activation | Various (e.g., Photofrin) with scintillating nanoparticles | Overcomes limitation of light penetration by using X-rays as an energy source, enabling treatment of deep tumors inaccessible to MAL-PDT. thno.org | thno.org |
X. Theoretical and Computational Research Approaches
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are essential for understanding how methyl aminolevulinate interacts with proteins.
Research indicates that this compound and its parent compound, 5-aminolevulinic acid (ALA), are substrates for γ-butyric acid (GABA) transporters (GATs). mdpi.comnih.gov Molecular docking studies have been performed to investigate the binding of MAL to homology models of the four human GAT subtypes: GAT-1, GAT-2, GAT-3, and BGT-1. mdpi.com
The native substrate GABA was found to bind effectively in all four GAT subtypes, with its carboxyl group coordinating a sodium ion (Na1) and forming hydrogen bonds. mdpi.com The binding of MAL, however, shows important differences among the transporter subtypes. mdpi.com In GAT-2, GAT-3, and BGT-1, hydrogen bonds form between the ester and amine moieties of MAL and also between the ester group and the side chain of a tyrosine residue (Y³·⁵⁰). mdpi.comnih.gov Furthermore, in these three transporters, the amine group of MAL forms ionic interactions with a glutamate (B1630785) residue (E¹·⁴²). mdpi.comnih.gov In contrast, this corresponding residue in GAT-1 is a tyrosine, leading to a different interaction profile. mdpi.com In the GAT-1 model, a hydrogen bond was observed between the ester and amine groups of MAL and the backbone of a phenylalanine residue (F⁶·⁵³). mdpi.comnih.gov
These modeling studies suggest that while ALA is likely a substrate for all four GATs, MAL may be a substrate for GAT-2, GAT-3, and BGT-1, but not necessarily for GAT-1. nih.gov This is supported by calculations of electrostatic potentials (ESPs), which show that the entry pathway for GAT-1 is highly positive in nature, potentially repelling the cationic MAL molecule. nih.gov
| Compound | GAT-1 (kcal/mol) | GAT-2 (kcal/mol) | GAT-3 (kcal/mol) | BGT-1 (kcal/mol) |
|---|---|---|---|---|
| GABA | -23.7 | -23.2 | -22.9 | -21.8 |
| ALA | -22.2 | -23.9 | -23.1 | -21.4 |
| MAL | -19.4 | -21.5 | -22.0 | -20.1 |
This table presents the docking scores for Gamma-aminobutyric acid (GABA), 5-aminolevulinic acid (ALA), and this compound (MAL) within the binding sites of the four human GABA transporter (GAT) subtypes. The scores, in kcal/mol, indicate the predicted binding affinity, with more negative values suggesting stronger binding. Data sourced from Baglo et al. (2013). mdpi.com
Predictive modeling is used to estimate the ability of a compound to permeate biological membranes, a critical factor for topically administered prodrugs like this compound. The primary barrier to skin absorption is the stratum corneum, which is the outermost layer of the epidermis. researchgate.net The prodrug approach for MAL involves altering the structure of 5-aminolevulinic acid to optimize its physicochemical properties for skin permeation. mdpi.com
Molecular dynamics (MD) simulations have been employed to characterize and compare the permeation of MAL and its parent compound, 5-ALA, across a molecular model of the stratum corneum's lipid bilayers. mdpi.com These simulations predict that MAL has a higher permeability than 5-ALA. mdpi.com The key structural difference is the addition of a methyl group in MAL, which esterifies the carboxylic acid group of 5-ALA. mdpi.com This change increases the molecule's hydrophobicity, removes a hydrogen bond donor, and reduces its polar surface area by approximately 11 Ų. mdpi.com
This increased hydrophobicity and reduced hydrogen-bonding capability allow MAL to interact more favorably with the hydrophobic core of the lipid bilayer, enabling it to diffuse with less resistance and at a faster rate. mdpi.commedchemexpress.com Therefore, computational models predict MAL to be a better permeant through the skin compared to the more hydrophilic 5-ALA. mdpi.commedchemexpress.com
| Property | Value | Interpretation |
|---|---|---|
| Caco-2 Permeability | 0.5715 | Indicates moderate to low permeability in this in vitro model of the intestinal barrier. researchgate.net |
| P-glycoprotein Substrate | Non-substrate | Predicted not to be actively pumped out of cells by this major efflux transporter. researchgate.net |
This table shows computationally predicted properties related to the permeability of this compound. Caco-2 permeability is a common in vitro assay to predict human drug absorption. P-glycoprotein is an important transporter that can limit drug absorption. Data sourced from DrugBank. researchgate.net
Quantum Chemical Calculations
Quantum chemical calculations are used to study the electronic structure and reactivity of molecules, providing fundamental data that can explain their photophysical properties and reaction mechanisms.
This compound is a prodrug that leads to the accumulation of the photosensitizer Protoporphyrin IX (PpIX). nih.govresearchgate.net The photodynamic activity of MAL-based therapy relies entirely on the photophysical properties of PpIX. researchgate.net Quantum chemical calculations and spectroscopic studies reveal the electronic structure that governs these properties.
Porphyrins like PpIX have a highly conjugated macrocyclic structure, which results in a unique and characteristic electronic absorption spectrum. uni-luebeck.de The spectrum is dominated by an extremely intense absorption band in the blue part of the spectrum (around 400 nm), known as the Soret band or B band. uni-luebeck.de Additionally, there are several weaker absorption bands in the visible region (typically 500–650 nm), referred to as Q bands. uni-luebeck.de
These absorption bands correspond to electronic transitions from the ground state (S₀) to various excited singlet states (S₁, S₂, etc.). The intense Soret band arises from a transition to the second excited singlet state (S₂), while the Q bands correspond to transitions to the first excited singlet state (S₁). Upon absorption of light, particularly red light which corresponds to one of the Q-band wavelengths, the PpIX molecule is promoted to an excited state. researchgate.net From this excited state, it can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen, which is the cytotoxic agent responsible for the therapeutic effect. researchgate.net
The conversion of this compound into the active photosensitizer Protoporphyrin IX follows the endogenous heme biosynthesis pathway. MAL is a prodrug that is more lipophilic than its parent compound, 5-aminolevulinic acid (ALA), allowing for better penetration through cell membranes.
The reaction pathway begins with the intracellular hydrolysis of MAL by esterases to yield 5-aminolevulinic acid (ALA). researchgate.net The subsequent steps are enzymatic and occur in the cytosol and mitochondria:
Porphobilinogen (B132115) (PBG) Synthesis: In the cytosol, two molecules of ALA are condensed by the zinc-dependent enzyme aminolevulinate dehydratase (ALAD) to form a pyrrole (B145914) molecule called porphobilinogen. Computational studies using Density Functional Theory (DFT) have been applied to understand the inhibition mechanisms of enzymes like ALAD, highlighting how specific residues in the active site interact with substrates and inhibitors. nih.gov
Tetrapyrrole Formation: Four molecules of PBG are then linked head-to-tail by the enzyme hydroxymethylbilane (B3061235) synthase (also known as porphobilinogen deaminase) to form a linear tetrapyrrole called hydroxymethylbilane.
Cyclization and Modification: This linear molecule is cyclized by uroporphyrinogen III synthase to form uroporphyrinogen III. A series of decarboxylation and oxidation reactions catalyzed by enzymes such as uroporphyrinogen decarboxylase and coproporphyrinogen oxidase convert uroporphyrinogen III into protoporphyrinogen (B1215707) IX.
Protoporphyrin IX Formation: Finally, protoporphyrinogen oxidase, located in the mitochondria, catalyzes the six-electron oxidation of protoporphyrinogen IX to form the photoactive Protoporphyrin IX (PpIX).
When MAL is supplied exogenously, it bypasses the main rate-limiting step of the heme pathway (the synthesis of ALA itself), leading to a massive production of PpIX. The final step of the pathway, the insertion of ferrous iron into PpIX by the enzyme ferrochelatase to form heme, becomes the new rate-limiting step and cannot keep up with the supply of PpIX, resulting in its accumulation in the target cells.
Simulation Studies
Simulation studies, particularly molecular dynamics (MD), provide a dynamic view of molecular systems, allowing researchers to observe the behavior of molecules like this compound in complex biological environments over time.
MD simulations have been instrumental in understanding how MAL permeates the skin barrier. mdpi.com By simulating the movement of MAL through a model lipid bilayer representing the stratum corneum, researchers have calculated thermodynamic and dynamic data such as free energy profiles and diffusion coefficients. mdpi.com These simulations show that MAL faces a significantly lower energy barrier to cross the hydrophobic core of the lipid membrane compared to 5-ALA. mdpi.com The simulations reveal that the increased hydrophobicity of MAL allows it to interact more favorably with the lipid tails of the membrane, facilitating its passage. mdpi.com This provides a molecular-level rationale for why the esterification of 5-ALA to form MAL is an effective prodrug strategy for topical delivery. mdpi.com
Furthermore, simulations can model the behavior of these prodrugs once inside the membrane, showing how the size and chemical nature of the ester group affect the molecule's mobility and its interactions with water and lipid headgroups. These computational approaches are powerful tools for rational drug design, helping to predict how modifications to a drug's structure will influence its ability to cross biological membranes and reach its target.
Molecular Dynamics Simulations of Membrane Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules. diva-portal.orgmdpi.comnih.gov In the context of this compound, MD simulations have been instrumental in characterizing its interaction with and permeation across cellular membranes, a critical step for its subsequent metabolic conversion.
Researchers have employed MD simulations to compare the membrane permeability of 5-aminolevulinic acid (ALA) and its ester derivatives, including MAL. diva-portal.orgmdpi.com These simulations model the lipid bilayer of a cell membrane and track the behavior of the drug molecule as it approaches and traverses this barrier. diva-portal.orgresearchgate.net
Key findings from these simulations indicate that MAL exhibits enhanced membrane permeation compared to its parent compound, ALA. mdpi.com This is attributed to the addition of the methyl group, which increases the molecule's hydrophobicity. mdpi.com The methyl group also reduces the polar surface area of the molecule, lessening its affinity for the polar head region of the membrane lipids and lowering the energy barrier for it to enter the non-polar tail region of the bilayer. mdpi.com
Table 1: Comparison of Molecular Properties and Permeability
| Compound | Polar Surface Area (Ų) | Key Structural Difference | Predicted Permeability |
|---|---|---|---|
| 5-Aminolevulinic Acid (ALA) | 80.4 | Free carboxylic acid | Lower |
This table is generated based on data from molecular dynamics simulation studies. mdpi.com
These computational findings align with experimental observations that MAL's increased lipophilicity contributes to its ability to penetrate the skin and cell membranes more effectively than ALA. mdpi.com The simulations provide a molecular-level explanation for this enhanced bioavailability, highlighting the importance of physicochemical properties in drug design. mdpi.comresearchgate.net
In Silico Pathway Analysis of Heme Biosynthesis
In silico pathway analysis involves the use of computational models to study and predict the behavior of metabolic pathways. In the case of this compound, this approach is crucial for understanding its conversion to the photosensitizer protoporphyrin IX (PpIX) via the heme biosynthesis pathway. plos.orgnih.govjmb.or.kr
The heme biosynthesis pathway is tightly regulated, primarily at the level of the first enzyme, 5-aminolevulinate synthase (ALAS). researchgate.netpnas.org Exogenous administration of ALA or its prodrugs like MAL bypasses this key regulatory step, leading to a build-up of downstream intermediates, most notably PpIX. mdpi.com This is due to the comparatively lower activity of the final enzyme in the pathway, ferrochelatase, which is responsible for converting PpIX to heme. plos.org
Computational studies have explored various aspects of this pathway, including:
Enzyme kinetics: Modeling the reaction mechanisms of enzymes like porphobilinogen synthase (PBGS) and uroporphyrinogen III decarboxylase (UROD) using quantum mechanical (QM) and hybrid QM/MM methods. diva-portal.org
Metabolic flux: Analyzing the concentrations of intracellular intermediates to identify potential bottlenecks in the pathway, such as the conversion of protoporphyrin IX to heme. jmb.or.kr
Table 2: Key Enzymes in the Heme Biosynthesis Pathway
| Enzyme | Abbreviation | Function |
|---|---|---|
| 5-Aminolevulinate Synthase | ALAS | Catalyzes the first committed step in heme synthesis. researchgate.netnih.gov |
| Porphobilinogen Synthase | PBGS | Catalyzes the condensation of two ALA molecules. diva-portal.orgnih.gov |
| Uroporphyrinogen III Decarboxylase | UROD | Catalyzes the decarboxylation of uroporphyrinogen III. diva-portal.orgmdpi.com |
This table highlights some of the key enzymes involved in the metabolic conversion of ALA to heme.
Through these in silico analyses, researchers can gain a deeper understanding of the factors that influence the accumulation of PpIX following MAL administration. This knowledge is invaluable for optimizing therapeutic strategies that rely on this metabolic manipulation.
Xi. Future Directions and Emerging Research Avenues
Development of Novel Photodynamic Mechanisms
Research into novel photodynamic therapy (PDT) mechanisms for methyl aminolevulinate aims to optimize treatment outcomes, improve patient experience, and expand its applications. This involves moving beyond conventional PDT (c-PDT) protocols to explore alternative light delivery methods and to harness different biological responses.
A significant area of development is the use of daylight as a light source for PDT (d-PDT). This approach leverages natural sunlight to activate the protoporphyrin IX (PpIX) synthesized from MAL. nih.govmedicaljournals.se Clinical studies have demonstrated that d-PDT is as effective as conventional PDT using red or blue light sources for treating conditions like actinic keratosis, but with the significant advantage of being nearly painless. nih.govmedicaljournalssweden.se The mechanism relies on a lower-intensity, continuous activation of PpIX, which appears to mitigate the strong inflammatory response and pain associated with high-intensity artificial light sources. medicaljournals.se
Another emerging strategy is "pulse-PDT," where the incubation time of the MAL cream is significantly shortened. medicaljournals.se One study introduced a protocol where MAL was applied for only 30 minutes, which is believed to ensure a more selective accumulation of PpIX in the mitochondria and cytosol of diseased cells. medicaljournals.se This method has been shown to reduce post-treatment erythema, suggesting a more targeted and less aggressive cellular response. medicaljournals.se Research is also exploring the efficacy of different artificial light sources, such as light-emitting diodes (LEDs), which offer the ability to control light parameters precisely. rsc.org
Furthermore, research is beginning to elucidate the immunomodulatory effects of MAL-PDT. nih.govdynamed.com Beyond direct cytotoxic effects on target cells through reactive oxygen species (ROS), PDT is known to activate an immune response against tumor cells. nih.govdynamed.com Future research is aimed at understanding and manipulating this immune response to achieve more durable and systemic anti-tumor effects.
| Feature | Conventional PDT (c-PDT) | Daylight PDT (d-PDT) | Pulse-PDT |
| Light Source | High-intensity artificial light (e.g., Red or Blue LED) nih.govrsc.org | Natural Daylight nih.govmedicaljournals.se | High-intensity artificial light medicaljournals.se |
| Mechanism | High-rate PpIX activation, strong cytotoxic and inflammatory response. dynamed.com | Low-intensity, continuous PpIX activation. medicaljournals.se | Rapid, targeted PpIX accumulation and activation. medicaljournals.se |
| Key Advantage | Established protocols, high efficacy. skintherapyletter.commedicaljournalssweden.se | Nearly painless, high efficacy. nih.govmedicaljournalssweden.se | Reduced post-treatment inflammation. medicaljournals.se |
| Research Focus | Optimization of light dose and fractionation. nih.gov | Comparison with artificial daylight sources, combination with other agents. medicaljournals.semedicaljournalssweden.se | Determining optimal short incubation times. medicaljournals.se |
Integration with Advanced Imaging and Sensing Technologies
The integration of advanced imaging and sensing technologies with MAL-PDT is a critical research avenue for optimizing and personalizing treatment. Fluorescence imaging, in particular, has become an invaluable tool for non-invasively monitoring the entire photodynamic process. exeter.ac.uk
The fluorescent properties of PpIX, the photoactive compound synthesized from MAL, allow its accumulation and subsequent destruction (photobleaching) to be visualized in real-time. exeter.ac.ukresearchgate.net Researchers have employed specialized fluorescence imaging systems to acquire physiological images during clinical PDT. exeter.ac.ukresearchgate.net These systems can measure PpIX concentration in both lesions and surrounding healthy tissue, providing a direct window into the pharmacokinetics of the photosensitizer. researchgate.netresearchgate.net
Key research findings from the integration of these technologies include:
Monitoring PpIX Synthesis: Imaging studies have tracked the increase in PpIX fluorescence over the incubation period, confirming its selective accumulation in target lesions compared to normal skin. researchgate.netmedicaljournals.se
Real-Time Treatment Guidance: By visualizing PpIX distribution, clinicians can better delineate lesion margins and ensure the entire affected area is treated. exeter.ac.ukresearchgate.net
Assessing Photobleaching: The rate and extent of PpIX fluorescence loss during light exposure (photobleaching) can be quantified. researchgate.net This provides a real-time dosimetric measure, indicating that the photodynamic reaction is occurring. Different patterns of photobleaching have been correlated with treatment response. researchgate.net
Predicting Clinical Outcome: Some studies suggest that the initial fluorescence intensity and the degree of photobleaching could serve as predictive biomarkers for the clinical efficacy of MAL-PDT. researchgate.net
Future research aims to refine these imaging protocols to create standardized, quantitative methods for treatment planning and response assessment. nih.gov The development of more sophisticated, user-friendly imaging devices and analytical software will further facilitate the widespread clinical adoption of fluorescence-guided PDT. researchgate.netnih.gov
| Technology/Method | Application in MAL-PDT Research | Key Findings/Potential |
| Fluorescence Imaging Systems | Non-invasive, real-time monitoring of PpIX fluorescence in skin lesions. exeter.ac.ukresearchgate.net | Allows for visualization of PpIX accumulation, treatment guidance, and assessment of photobleaching. Correlates fluorescence patterns with clinical outcomes. researchgate.net |
| Fluorescence Microscopy | Histological assessment of PpIX distribution within tissue samples. researchgate.net | Provides high-resolution confirmation of selective PpIX uptake in target cells and structures. |
| Quantitative Analysis Software | Digital analysis of fluorescence images to quantify changes in fluorescent area and intensity over time. nih.gov | Enables objective measurement of treatment effects on field cancerization and comparison of different photosensitizer formulations. nih.gov |
Exploration of Multi-Modal Research Strategies
To enhance the efficacy of MAL-PDT, particularly for more resistant or advanced lesions, researchers are actively exploring multi-modal strategies that combine PDT with other therapeutic approaches. The goal is to create synergistic effects that lead to higher clearance rates and lower recurrence.
One promising strategy is the combination of MAL-PDT with topical chemotherapeutics. A clinical trial investigating the pre-treatment of lesions with 5-Fluorouracil (5-FU) before MAL-PDT was based on pre-clinical findings that 5-FU can increase the accumulation of the target photosensitizer, PpIX. spiedigitallibrary.org This approach aims to achieve a more potent cytotoxic effect than either therapy could alone. spiedigitallibrary.org
Combining MAL-PDT with immunomodulatory agents is another active area of research. For example, studies have explored using MAL-PDT in conjunction with Imiquimod (B1671794), a toll-like receptor 7 agonist that stimulates a local immune response. mdpi.com This combination seeks to couple the direct cell-killing effect of PDT with a stimulated anti-tumor immune response, potentially improving long-term lesion clearance. mdpi.com
Physical pre-treatment methods are also being studied to enhance MAL-PDT. The use of ablative fractional lasers (AFL) or microdermabrasion prior to MAL application is intended to disrupt the stratum corneum. nih.govmdpi.com This disruption facilitates deeper and more uniform penetration of MAL, potentially improving its efficacy, especially in thicker lesions or for field cancerization treatment. nih.govmdpi.com
| Combination Modality | Rationale for Combination with MAL-PDT | Example Agent/Method |
| Chemotherapy | Enhance accumulation of PpIX photosensitizer in target cells. spiedigitallibrary.org | 5-Fluorouracil (5-FU) spiedigitallibrary.org |
| Immunotherapy | Stimulate a local anti-tumor immune response to complement PDT-induced cytotoxicity. mdpi.com | Imiquimod mdpi.com |
| Physical Ablation | Increase drug penetration by disrupting the stratum corneum. nih.govmdpi.com | Ablative Fractional Laser (AFL), Microdermabrasion nih.govmdpi.com |
| Dietary Supplements | Reduce treatment-induced immunosuppression and potentially lower recurrence. mdpi.com | Polypodium leucotomos (PL) mdpi.com |
Application in Advanced Biological Research Systems
To better understand the photobiology of this compound and to accelerate the development of new therapeutic protocols, researchers are turning to advanced biological research systems. These models, such as three-dimensional (3D) cell cultures and organoids, offer a more physiologically relevant environment compared to traditional two-dimensional (2D) cell monolayers. nih.govnih.gov
3D culture systems, including spheroids and organoids, mimic the complex cell-cell and cell-matrix interactions found in living tissues. nih.govmedchemexpress.com These models are invaluable for studying aspects of MAL-PDT that cannot be adequately assessed in 2D culture, such as drug penetration, light distribution, and the response of heterogeneous cell populations. For instance, research using a 3D lung cancer model with the related compound 5-aminolevulinic acid (ALA) has been used to determine safe drug concentrations and optimal PDT parameters. nih.gov
The application of these advanced systems in MAL research is poised to:
Improve Preclinical Screening: Test the efficacy of novel MAL formulations and combination therapies in a human-like tissue context.
Investigate Mechanisms of Action: Elucidate complex biological responses to MAL-PDT, such as immune cell infiltration and changes in the tumor microenvironment.
Personalize Therapy: Patient-derived organoids could potentially be used to test an individual's tumor response to MAL-PDT, paving the way for personalized treatment strategies. nih.gov
While the use of organoids and other 3D models in MAL-specific research is still an emerging field, their application in broader PDT research demonstrates their significant potential for advancing our understanding and application of this targeted therapy. nih.govnih.gov
Elucidation of Remaining Research Gaps in this compound Photobiology
Despite considerable progress, several research gaps remain in the understanding and application of this compound photodynamic therapy. Addressing these unanswered questions is crucial for the continued advancement of the field. medicaljournalssweden.se
One of the most significant gaps is the lack of extensive, direct comparative studies. karger.com While MAL is often considered to have advantages over its parent compound, ALA, due to its lipophilicity, the superiority of MAL over ALA remains an open question that requires further evaluation across different clinical indications. nih.govnih.gov Similarly, more head-to-head trials are needed to compare MAL-PDT with other established and emerging treatments for various skin conditions. actasdermo.org
Other key areas requiring further investigation include:
Long-Term Outcomes: While short-term efficacy is well-documented, more studies with long-term follow-up (5 years or more) are needed to firmly establish recurrence rates for MAL-PDT, especially when used in combination therapies or for different types of lesions. nih.gov
Treatment of Diverse Lesions: Most research has focused on lesions on the face and scalp. karger.com There is a need for more studies investigating the efficacy of MAL-PDT on lesions located on the extremities and other body sites, which may have different skin characteristics. karger.com
Mechanism of Daylight PDT: The precise biomolecular mechanisms underlying the efficacy and reduced pain of daylight-mediated PDT are not fully understood and warrant further investigation. medicaljournals.se
Standardization of Imaging: While fluorescence imaging is a promising tool, standardized protocols for data acquisition and quantitative analysis are needed to allow for consistent interpretation and comparison of results across different clinical centers. nih.gov
Optimizing Combination Therapies: The optimal sequencing and timing of MAL-PDT when combined with other modalities, such as immunotherapy or laser treatments, require further systematic study to maximize synergy and minimize adverse effects. spiedigitallibrary.orgmdpi.com
Closing these research gaps will be essential for refining clinical guidelines, expanding the approved indications for MAL-PDT, and solidifying its role as a versatile and effective therapeutic option in dermatology. rsc.org
Q & A
Q. What is the biochemical mechanism of methyl aminolevulinate (MAL) in photodynamic therapy (PDT)?
MAL is a prodrug that penetrates neoplastic cells and is metabolized into protoporphyrin IX (PpIX), a photosensitizer. Upon illumination with red light (570–670 nm), PpIX generates reactive oxygen species (ROS), primarily singlet oxygen, inducing apoptosis and necrosis in targeted cells. The dual selectivity of MAL-PDT arises from preferential PpIX accumulation in malignant tissue and localized light application, minimizing damage to healthy tissue .
Q. What are the standard experimental protocols for MAL-PDT in clinical trials?
Typical protocols involve:
- Application : MAL cream (160 mg/g) under occlusion for 3 hours to ensure optimal PpIX accumulation .
- Illumination : Red light (75 J/cm²) delivered twice, 7 days apart, for lesions like nodular basal cell carcinoma (BCC) .
- Outcome Measures : Primary endpoints include lesion clearance at 3 months, with secondary endpoints such as 12-month recurrence rates and cosmetic outcomes assessed via standardized scales (e.g., "excellent/good" ratings by blinded investigators) .
Q. How is MAL-PDT efficacy validated in preclinical models?
Preclinical studies often use:
- In vitro assays : PpIX fluorescence quantification in cell lines to assess uptake kinetics .
- Animal models : Immunocompromised mice with xenografted human BCC or actinic keratosis (AK) lesions, evaluating tumor regression histologically post-PDT .
Advanced Research Questions
Q. How should researchers address contradictions in recurrence rates between MAL-PDT and surgical excision?
Discrepancies arise from study design differences:
- Prospective RCTs : Surgery showed higher 24-month recurrence-free rates (96% vs. 83% for MAL-PDT in BCC), attributed to deeper lesion penetration in surgery .
- Retrospective analyses : MAL-PDT demonstrated 99.5% clearance in AK/BCC with minimal recurrence, likely due to rigorous patient selection (e.g., superficial lesions) and extended follow-up (5.5 years) . Methodological recommendation : Compare studies by lesion type (nodular vs. superficial), follow-up duration, and retreatment protocols. Use stratified randomization in trials to control for lesion depth and histology .
Q. What methodological considerations are critical for optimizing MAL-PDT protocols?
Key factors include:
- Occlusion time : 3 hours maximizes PpIX synthesis in AK/BCC .
- Light parameters : Wavelength (630 nm for deeper penetration) and fluence rate (75 J/cm²) balance efficacy and pain tolerance .
- Combination therapies : Fractional lasers enhance MAL delivery in microinvasive squamous cell carcinoma (SCC), improving PpIX uptake by 40% in preclinical models .
Q. How can researchers evaluate the long-term biological impact of MAL-PDT?
Use:
- Histopathological validation : Post-treatment biopsies to assess residual dysplasia and inflammatory response .
- Immune profiling : Quantify cytokines (e.g., IL-6, TNF-α) to study PDT-induced immunomodulation .
- Cosmetic outcomes : Standardized tools (e.g., Patient and Observer Scar Assessment Scale) at 12–24 months to quantify scarring/pigmentation changes .
Q. What are the challenges in designing comparative studies of MAL-PDT versus other topical agents?
Challenges include:
- Heterogeneous endpoints : Align outcome measures (e.g., histologic clearance vs. clinical assessment) across studies .
- Blinding : Use independent, blinded evaluators to reduce bias in cosmetic and efficacy ratings .
- Sample size : Power calculations based on expected recurrence rates (e.g., 5% for MAL-PDT vs. 2% for surgery) to ensure statistical validity .
Data Analysis and Interpretation
Q. How should conflicting data on MAL-PDT efficacy in aggressive BCC subtypes be resolved?
Aggressive subtypes (e.g., morpheaform BCC) show lower response rates due to deeper invasion. Recommendations :
- Stratify analysis by histologic subtype in trials.
- Combine MAL-PDT with debulking surgery or adjuvant imiquimod to target residual cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
